Tert-butyl 4-oxocyclohexanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNBSBAWGATECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565782 | |
| Record name | tert-Butyl 4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38446-95-6 | |
| Record name | 1,1-Dimethylethyl 4-oxocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38446-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-oxocyclohexanecarboxylate from 4-oxocyclohexanecarboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details multiple synthetic methodologies, presenting experimental protocols and quantitative data to facilitate informed decisions in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The presence of the ketone and the tert-butyl ester functionalities allows for diverse chemical modifications. The tert-butyl group serves as a sterically bulky protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This guide explores and compares several common and effective methods for its synthesis from 4-oxocyclohexanecarboxylic acid.
Comparative Overview of Synthetic Methodologies
Several synthetic routes are available for the esterification of 4-oxocyclohexanecarboxylic acid to its tert-butyl ester. The choice of method often depends on factors such as scale, availability of reagents, desired purity, and the sensitivity of other functional groups in the starting material. The following table summarizes the key quantitative data for the most prevalent methods.
| Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Phosphoryl Chloride | POCl₃, Pyridine, tert-Butanol | 58 | 4 | Readily available reagents. | Use of corrosive and toxic POCl₃ and pyridine. |
| Steglich Esterification | DCC, DMAP, tert-Butanol | 65-85 (typical) | 3-12 | Mild reaction conditions, suitable for acid-sensitive substrates. | Formation of dicyclohexylurea (DCU) byproduct can complicate purification. |
| Di-tert-butyl Dicarbonate | (Boc)₂O, DMAP | High (typical) | 12-24 | Volatile byproducts (CO₂, tert-butanol), simplifying purification. | Can be slower than other methods. |
| tert-Butyl Trichloroacetimidate | CCl₃C(NH)O-tBu, BF₃·OEt₂ | 80-90 (typical) | 1-4 | Mild conditions, high yields. | Reagent can be expensive and moisture-sensitive. |
| Acid-Catalyzed Reaction with Isobutene | Isobutene, H₂SO₄ (catalytic) | High (typical) | 1-2 | Economical for large-scale synthesis. | Requires handling of gaseous isobutene and a strong acid. |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are provided below.
Method 1: Phosphoryl Chloride
This method relies on the activation of the carboxylic acid with phosphoryl chloride.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound using phosphoryl chloride.
Procedure:
-
To an ice-cold solution of 4-oxocyclohexanecarboxylic acid (5.0 g, 35 mmol) in pyridine (19 mL) and tert-butanol (27 mL), add phosphoryl chloride (4.7 mL, 50.6 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound (yield: 4.0 g, 58%).
Method 2: Steglich Esterification
This method is known for its mild reaction conditions, making it suitable for substrates with acid-labile functional groups.
Experimental Workflow:
Caption: Workflow for the Steglich esterification of 4-oxocyclohexanecarboxylic acid.
Procedure:
-
Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add tert-butanol (1.5-3.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired ester.[1]
Method 3: Di-tert-butyl Dicarbonate
This method offers the advantage of having volatile byproducts, which simplifies the purification process.
Experimental Workflow:
Caption: Synthesis of this compound using di-tert-butyl dicarbonate.
Procedure:
-
To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure tert-butyl ester.
Conclusion
The synthesis of this compound from 4-oxocyclohexanecarboxylic acid can be achieved through various effective methods. The phosphoryl chloride method is straightforward but involves harsh reagents. The Steglich esterification offers mild conditions ideal for sensitive substrates, though byproduct removal can be a challenge. The use of di-tert-butyl dicarbonate provides a clean reaction with easy workup. For large-scale production, the acid-catalyzed reaction with isobutene is the most economical choice. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, including scale, cost, and purity needs. This guide provides the necessary technical details to aid in this decision-making process.
References
Spectroscopic Profile of Tert-butyl 4-oxocyclohexanecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-oxocyclohexanecarboxylate, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in a laboratory setting.
Spectroscopic Data Summary
The structural integrity and purity of this compound (C₁₁H₁₈O₃, Molar Mass: 198.26 g/mol ) can be reliably confirmed through a combination of spectroscopic techniques. The key data are summarized in the tables below.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Assignment |
| 2.66 | tt, J = 9.6, 3.9 | 1H | CH at C1 |
| 2.48 | dt, J = 14.8, 5.4 | 2H | Axial CH₂ at C2/C6 |
| 2.36 | m | 2H | Equatorial CH₂ at C2/C6 |
| 2.18 | ddd, J = 14.1, 8.7, 4.4 | 2H | Axial CH₂ at C3/C5 |
| 2.01 | dtd, J = 14.4, 9.5, 4.8 | 2H | Equatorial CH₂ at C3/C5 |
| 1.48 | s | 9H | C(CH₃)₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The following are predicted chemical shifts based on the analysis of structurally related compounds.
| Chemical Shift (δ) ppm | Assignment |
| ~210 | C=O (Ketone) |
| ~174 | C=O (Ester) |
| ~80 | C(CH₃)₃ |
| ~45 | C1 |
| ~40 | C2/C6 |
| ~30 | C3/C5 |
| ~28 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1730 | Strong, Sharp | C=O stretch (ester) |
| ~1715 | Strong, Sharp | C=O stretch (ketone) |
| ~1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Proposed Fragment |
| 199.1 | [M+H]⁺ |
| 143 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is typically required. The spectral width is set to approximately 220 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop of the neat liquid is placed between two salt plates.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For this type of compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI in positive ion mode is likely to produce the protonated molecule [M+H]⁺.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted below.
Caption: General workflow for spectroscopic analysis.
References
Technical Guide: Physical Properties and Synthesis of Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties and a common synthetic route for Tert-butyl 4-oxocyclohexanecarboxylate. This information is critical for its application in research and development, particularly in the synthesis of novel pharmaceutical compounds.
Core Physical Properties
| Physical Property | Value | Notes |
| Melting Point | Not available | The compound is a solid at room temperature. |
| Boiling Point | 271.5 ± 33.0 °C | Predicted value.[1][2] |
| Appearance | White to off-white solid | [1] |
Experimental Protocols
Synthesis of this compound
A general and effective procedure for the synthesis of this compound involves the esterification of 4-oxocyclohexanecarboxylic acid with tert-butanol.[1][3]
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Pyridine
-
tert-Butanol
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
In a suitable reaction vessel, dissolve 4-oxocyclohexanecarboxylic acid in a mixture of pyridine and tert-butanol.
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride dropwise to the cooled solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture continuously for approximately 4 hours.
-
Upon completion of the reaction, carefully pour the crude mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.
Determination of Physical Properties
The following are general methodologies for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination: The melting point of a solid organic compound can be determined by packing a small amount of the substance into a capillary tube and heating it in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.
Boiling Point Determination: The boiling point of a liquid can be determined using a distillation apparatus or a micro-method such as the Siwoloboff method. This involves heating a small sample of the liquid in a test tube containing an inverted capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.
Visualized Workflows and Relationships
To further elucidate the practical applications and synthesis of this compound, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: Role as a chemical intermediate in various R&D fields.
References
A Technical Guide to the Stability and Storage of Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-oxocyclohexanecarboxylate. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for synthetic and research applications. This guide covers recommended storage, potential degradation pathways, and generalized protocols for stability assessment.
Core Concepts in Chemical Stability
The chemical stability of a compound like this compound is its ability to resist chemical change or decomposition over time under specified conditions. Factors influencing stability include temperature, light, humidity, pH, and the presence of oxidizing agents. Understanding these factors is critical for maintaining the compound's purity and for the development of stable formulations and synthetic procedures.
Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[1][2] These studies involve subjecting the compound to conditions more severe than standard storage to accelerate decomposition.[2][3]
Recommended Storage and Handling
To maintain the integrity of this compound, proper storage and handling are paramount. The following table summarizes the recommended conditions based on available safety data and supplier information.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (+15°C to +25°C) | Prevents potential thermal degradation. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation. |
| Container | Tightly Closed | Prevents contamination and exposure to moisture. |
| Moisture | Store in a Dry Place | Avoids potential hydrolysis of the ester. |
| Light | Protect from Light | While specific photostability data is limited, it is good practice to protect from light to prevent photochemical degradation. |
Potential Degradation Pathways
This compound possesses two primary functional groups susceptible to degradation: a tert-butyl ester and a cyclohexanone ring.
Hydrolysis of the Tert-butyl Ester
The tert-butyl ester group is known to be labile under strongly acidic conditions.[4] The acid-catalyzed hydrolysis proceeds via a stable tertiary carbocation intermediate, yielding 4-oxocyclohexanecarboxylic acid and isobutylene. This is a common deprotection strategy in organic synthesis and represents a primary degradation pathway under acidic pH.[5]
Degradation of the Cyclohexanone Ring
The cyclohexanone ring can be susceptible to oxidation. Oxidative degradation can lead to ring-opening, forming various dicarboxylic acid derivatives.[6][7] Additionally, ketones with alpha-hydrogens can undergo keto-enol tautomerization, which can be catalyzed by acids or bases.[8] While generally stable, the enol form can be more susceptible to certain reactions.
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound.
Caption: A logical workflow for assessing the stability of a chemical compound.
Quantitative Data from Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Analytical Technique |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 4-Oxocyclohexanecarboxylic acid, Isobutylene | HPLC, LC-MS |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | Expected to be relatively stable; potential for enolate formation | HPLC, LC-MS |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24h | Ring-opened dicarboxylic acids (e.g., adipic acid derivatives) | HPLC, LC-MS, GC-MS |
| Thermal Stress | 80°C for 48h (solid state) | Minimal degradation expected based on structure | HPLC, DSC, TGA |
| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²) | Potential for radical-mediated degradation | HPLC, UV-Vis Spectroscopy |
Experimental Protocols
The following are generalized protocols that can be adapted for the stability testing of this compound.
Protocol for pH Stability Assessment
Objective: To evaluate the stability of the compound across a range of pH values.
Materials:
-
This compound
-
Buffer solutions (pH 1, pH 7.4, pH 9)[10]
-
Acetonitrile or other suitable organic solvent
-
HPLC or UPLC-MS/MS system[10]
-
Incubator or water bath at a controlled temperature (e.g., 37°C)[11]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
In separate vials, dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 1-10 µM).
-
Take an initial sample (t=0) from each vial for immediate analysis.
-
Incubate the remaining solutions at a controlled temperature.
-
Withdraw aliquots at specified time points (e.g., 1, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., by neutralizing the pH or diluting with a cold mobile phase).
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
Protocol for Photostability Assessment (as per ICH Q1B)
Objective: To determine if the compound is sensitive to light exposure.
Materials:
-
This compound (solid or in solution)
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp or metal halide lamp)[12][13]
-
Chemically inert, transparent containers (e.g., quartz)
-
Dark control samples wrapped in aluminum foil
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Place the test samples in the photostability chamber. Samples should be spread in a thin layer to maximize exposure.[14]
-
Place dark control samples alongside the test samples.
-
Expose the samples to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14]
-
At the end of the exposure period, retrieve the test and control samples.
-
Analyze the samples using a validated analytical method to determine the extent of degradation and identify any photoproducts.
-
Compare the results of the exposed samples to the dark control to differentiate between light-induced and thermal degradation.
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways for the title compound.
Conclusion
This compound is a stable compound under recommended storage conditions: room temperature, in a dry, inert atmosphere, and protected from light. The primary degradation pathways are likely to be acid-catalyzed hydrolysis of the tert-butyl ester and, to a lesser extent, oxidation of the cyclohexanone ring. For critical applications in research and drug development, it is advisable to perform forced degradation studies to understand its stability profile in specific formulations or reaction conditions. The protocols and information provided in this guide offer a framework for such assessments, ensuring the reliable use of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ketone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. enamine.net [enamine.net]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
The Versatile Keystone: A Technical Guide to Tert-butyl 4-oxocyclohexanecarboxylate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex and novel therapeutic agents. Among these, tert-butyl 4-oxocyclohexanecarboxylate has emerged as a pivotal intermediate, offering a unique combination of functionality and stereochemical potential. This technical guide provides an in-depth exploration of its properties, synthesis, and critical applications as a versatile scaffold in the landscape of modern organic chemistry and pharmaceutical research.
Physicochemical and Spectroscopic Profile
This compound is a white to off-white solid at room temperature.[1] Its structural features, a ketone and a bulky tert-butyl ester on a cyclohexane ring, dictate its reactivity and physical properties. The tert-butyl group serves as a sterically demanding protecting group for the carboxylic acid, which can be removed under acidic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38446-95-6 | [2] |
| Molecular Formula | C₁₁H₁₈O₃ | [3] |
| Molecular Weight | 198.26 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 271.5 ± 33.0 °C (Predicted) | [1] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.66 (tt, J = 9.6, 3.9 Hz, 1H), 2.48 (dt, J = 14.8, 5.4 Hz, 2H), 2.36 (m, 2H), 2.18 (ddd, J = 14.1, 8.7, 4.4 Hz, 2H), 2.01 (dtd, J = 14.4, 9.5, 4.8 Hz, 2H), 1.48 (s, 9H) | [1] |
| ¹³C NMR | Not explicitly found in search results. Characteristic peaks would include a ketone carbonyl (~208-212 ppm), an ester carbonyl (~170-175 ppm), a quaternary carbon of the tert-butyl group (~80-82 ppm), and several aliphatic carbons in the cyclohexane ring. | |
| IR Spectroscopy | Not explicitly found in search results. Key characteristic absorption bands would be a strong C=O stretch for the ketone (~1715 cm⁻¹) and a strong C=O stretch for the ester (~1730 cm⁻¹). |
Synthesis of the Building Block
The preparation of this compound is commonly achieved through the esterification of 4-oxocyclohexanecarboxylic acid.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1]
To a solution of 4-cyclohexanonecarboxylic acid (5.0 g, 35 mmol) in pyridine (19 mL) and tert-butanol (27 mL) at 0°C, phosphorus oxychloride (POCl₃, 4.7 mL, 50.6 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. Upon completion, the mixture is carefully poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield this compound (4.0 g, 58% yield), which can often be used in subsequent steps without further purification.
Applications in the Synthesis of Pharmaceutical Intermediates
The ketone functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for complex molecular scaffolds.
Reductive Amination: Access to Substituted Cyclohexylamines
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. This reaction is crucial in drug discovery for introducing nitrogen-containing functional groups. This compound can be stereoselectively converted to valuable intermediates, such as trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a key building block for Janus Kinase (JAK) inhibitors.[4][5]
Caption: Stereoselective reductive amination pathway.
A chiral ligand, such as tert-butylsulfinamide, is reacted with this compound in the presence of a Lewis acid catalyst (e.g., tetraethyl titanate or tetraisopropyl titanate) in an organic solvent like dichloromethane or toluene.[4] This condensation forms an intermediate which is then reduced in situ. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added to the reaction mixture.[4] The reaction is stirred until completion, followed by an aqueous workup to quench the reaction. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. This method can achieve high stereoselectivity, yielding predominantly the trans isomer.[4]
Olefination Reactions: Introducing Carbon-Carbon Double Bonds
The ketone group is also a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to introduce exocyclic double bonds. These reactions are fundamental in extending carbon chains and synthesizing complex alkenes.
The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[6] This reaction is known for its reliability in forming a C=C bond at a specific position.[7]
Caption: General workflow of the Wittig reaction.
The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[8] It often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproduct is easily removed during workup.[8][9]
Caption: The Horner-Wadsworth-Emmons reaction pathway.
To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in anhydrous THF is added slowly. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion. The solution is cooled to 0°C, and a solution of this compound in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal of the modern synthetic chemist. Its readily available nature, coupled with the dual reactivity of its ketone and protected carboxylic acid functionalities, provides a gateway to a wide array of complex molecular architectures. The ability to control the stereochemistry at the C4 position through reactions like reductive amination further enhances its utility in the synthesis of chiral drugs and pharmaceutical intermediates. As the demand for novel and intricate therapeutic agents continues to grow, the strategic application of such well-defined building blocks will undoubtedly remain a cornerstone of successful drug discovery and development programs.
References
- 1. This compound | 38446-95-6 [chemicalbook.com]
- 2. tert-Butyl 4-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14940589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Stereoselective Reduction of Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of cyclic ketones is a critical transformation in organic synthesis, particularly in the development of pharmaceutical agents where the three-dimensional arrangement of atoms dictates biological activity. Tert-butyl 4-oxocyclohexanecarboxylate is a valuable building block, and the controlled reduction of its ketone moiety to the corresponding cis- or trans-4-hydroxycyclohexanecarboxylate is of significant interest. The stereochemical outcome of this reduction is primarily governed by the steric hindrance of the reducing agent and the conformational preference of the cyclohexyl ring. The bulky tert-butoxycarbonyl group, much like a tert-butyl group, acts as a conformational lock, predominantly occupying the equatorial position. This conformational rigidity allows for predictable stereochemical control during the reduction.
This document provides detailed protocols for the stereoselective reduction of this compound to either the trans or cis isomer by selecting the appropriate reducing agent. The methodologies are based on well-established principles of steric approach control, where small hydride reagents favor axial attack to yield the equatorial (trans) alcohol, while bulky hydride reagents favor equatorial attack to produce the axial (cis) alcohol.
Data Presentation
The following table summarizes the expected stereochemical outcomes for the reduction of this compound based on analogous reductions of 4-tert-butylcyclohexanone. The choice of reducing agent dictates the facial selectivity of the hydride attack on the carbonyl group.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Control Type |
| Sodium Borohydride (NaBH₄) | trans | ~15:85 | Thermodynamic |
| L-Selectride® | cis | >95:5 | Kinetic |
| Catalytic Hydrogenation (Ru-based) | cis | >95:5 | Kinetic |
Experimental Workflow
Caption: General workflow for the stereoselective reduction.
Experimental Protocols
Protocol 1: Synthesis of trans-Tert-butyl 4-hydroxycyclohexanecarboxylate using Sodium Borohydride
This protocol favors the formation of the thermodynamically more stable trans isomer through axial attack by a small hydride reagent.[1][2][3]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 3 M HCl until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the trans- and cis-isomers. The trans-isomer is typically the major product.
Protocol 2: Synthesis of cis-Tert-butyl 4-hydroxycyclohexanecarboxylate using L-Selectride®
This protocol utilizes a sterically hindered hydride reagent to favor equatorial attack, leading to the formation of the kinetically favored cis isomer.[1][2][4]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Ethanol (EtOH)
-
6 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of ethanol, followed by saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
For oxidative workup to remove boron byproducts, carefully add 6 M NaOH followed by the dropwise addition of 30% H₂O₂ at 0 °C.[4] Stir for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the cis- and trans-isomers. The cis-isomer is expected to be the major product.
Protocol 3: Synthesis of cis-Tert-butyl 4-hydroxycyclohexanecarboxylate via Catalytic Hydrogenation
This method provides a high degree of stereoselectivity for the cis-isomer using a ruthenium-based catalyst.[5]
Materials:
-
This compound
-
Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃ or a specified ruthenium-aminophosphine complex)
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous)
-
Hydrogen gas (H₂)
-
Parr pressure reactor or similar hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
To a Parr pressure reactor, add this compound (1.0 eq), the ruthenium catalyst (e.g., 0.01 mol%), and potassium tert-butoxide (0.1 eq) in anhydrous 2-propanol.
-
Seal the reactor and de-gas the system by purging with argon followed by hydrogen.
-
Pressurize the reactor with hydrogen gas (e.g., 10 atm) and stir the mixture at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction progress by analyzing aliquots via GC or TLC.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography if necessary. This method typically yields a high selectivity for the cis-isomer.[5]
Signaling Pathway Diagram
The following diagram illustrates the mechanistic basis for the observed stereoselectivity.
Caption: Stereochemical pathways in the reduction of the ketone.
References
- 1. odinity.com [odinity.com]
- 2. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 3. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 4. benchchem.com [benchchem.com]
- 5. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
Application Notes and Protocols: The Versatile Role of Tert-butyl 4-oxocyclohexanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 4-oxocyclohexanecarboxylate as a pivotal building block in medicinal chemistry. The focus is on its application in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of therapeutics for various inflammatory diseases. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its use in drug discovery and development.
Introduction
This compound is a valuable bifunctional molecule in organic synthesis. The ketone functionality allows for the introduction of nitrogen-containing substituents through reactions like reductive amination, while the tert-butyl ester serves as a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for further derivatization. This combination of features makes it an ideal starting material for creating diverse molecular scaffolds with desirable pharmacological properties. The cyclohexane core provides a rigid, three-dimensional framework that can be strategically decorated to optimize ligand-target interactions.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a key therapeutic target.
The cyclohexane scaffold derived from this compound can be elaborated to present key pharmacophoric elements that interact with the ATP-binding site of JAKs, leading to potent and selective inhibition. A prime example is its use in the synthesis of intermediates for clinical candidates like PF-06263276, a pan-JAK inhibitor.
Synthetic Pathway to a Key JAK Inhibitor Intermediate
The following multi-step synthesis outlines the conversion of this compound to tert-butyl (cis-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)carbamate, a crucial intermediate in the synthesis of various JAK inhibitors.
Application Notes and Protocols for the Reduction of Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the reduction of tert-butyl 4-oxocyclohexanecarboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. The protocols focus on common and effective reduction methods, yielding the corresponding cis- and trans-tert-butyl 4-hydroxycyclohexanecarboxylate. The stereochemical outcome of these reductions is crucial for the biological activity of the final products.
Introduction
The reduction of the ketone functionality in this compound affords a mixture of cis- and trans-4-hydroxycyclohexanecarboxylate isomers. The ratio of these diastereomers is highly dependent on the choice of reducing agent and reaction conditions. Steric hindrance plays a significant role in determining the facial selectivity of the hydride attack on the carbonyl group. Generally, smaller, less hindered reducing agents favor axial attack, leading to the equatorial alcohol (trans isomer), while bulkier reducing agents favor equatorial attack, resulting in the axial alcohol (cis isomer).
Stereoselective Reduction Pathways
The reduction of this compound can be directed to favor either the cis or trans isomer by selecting the appropriate reducing agent.
Caption: Stereoselective reduction of this compound.
Experimental Protocols
The following protocols are adapted from well-established procedures for the structurally similar 4-tert-butylcyclohexanone and are expected to provide good to excellent yields for the target compound.
Protocol 1: Predominantly trans-Isomer Synthesis via Sodium Borohydride Reduction
This protocol utilizes the less sterically hindered sodium borohydride, which preferentially attacks the carbonyl from the axial face, leading to the thermodynamically more stable equatorial alcohol (trans-isomer) as the major product.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas evolution will occur.
-
Extraction: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the cis and trans isomers.
Protocol 2: Predominantly cis-Isomer Synthesis via L-Selectride® Reduction
This protocol employs a bulky reducing agent, L-Selectride®, which due to steric hindrance, preferentially attacks the carbonyl from the equatorial face, yielding the axial alcohol (cis-isomer) as the major product.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Deionized water
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (15 mL per gram of ketone). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, slowly add deionized water to quench the excess L-Selectride®. Allow the mixture to warm to room temperature.
-
Oxidative Work-up: Carefully add 3 M NaOH followed by the slow, dropwise addition of 30% H₂O₂ (ensure the temperature is kept below 30 °C with an ice bath). Stir for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel to isolate the major cis-isomer.
Experimental Workflow Diagram
Caption: General experimental workflow for the reduction of this compound.
Data Presentation
The following table summarizes typical diastereomeric ratios and yields obtained for the reduction of the analogous 4-tert-butylcyclohexanone, which are expected to be comparable for this compound.
| Reducing Agent | Solvent | Temperature (°C) | Major Isomer | cis : trans Ratio (approx.) | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | trans | 15 : 85 | >90 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to RT | trans | 10 : 90 | >95[1] |
| L-Selectride® | THF | -78 | cis | 98 : 2 | >95 |
| Catalytic Hydrogenation (Ru catalyst) | Isopropanol | 80 | cis | 96 : 4 | >98[2] |
| Catalytic Hydrogenation (Rh on C) | Varied | Varied | cis | High cis | High |
| Iridium Catalyst | Isopropanol | Reflux | cis | 96 : 4 | 93-99[3] |
Note: The exact ratios and yields can vary depending on the precise reaction conditions and the purity of the reagents. It is recommended to perform a small-scale trial to optimize the conditions for this compound. The tert-butoxycarbonyl group is an ester and is generally stable to NaBH₄ and catalytic hydrogenation conditions. However, it can be reduced by stronger reducing agents like LiAlH₄ if the reaction is not carefully controlled.
References
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the pilot plant scale synthesis of tert-butyl 4-oxocyclohexanecarboxylate, a valuable intermediate in pharmaceutical development. The focus is on a scalable and reproducible method, with considerations for safety and process optimization.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its cyclohexanone core and protected carboxylic acid moiety allow for diverse chemical modifications, making it a versatile intermediate in drug discovery and development. The demand for this compound often necessitates its production on a pilot plant scale, requiring robust and well-characterized synthetic routes. This document outlines a proven method for its large-scale synthesis, along with a discussion of alternative approaches.
Synthetic Routes and Considerations
Several synthetic strategies can be employed for the preparation of this compound. The choice of route for a pilot plant setting depends on factors such as starting material cost and availability, reaction yield and purity, process safety, and environmental impact.
Route 1: Esterification using Phosphorus Oxychloride (POCl₃)
This method involves the direct esterification of 4-oxocyclohexanecarboxylic acid with tert-butanol using phosphorus oxychloride in the presence of a base like pyridine. It is a relatively straightforward procedure that provides the desired product in good yield. However, the use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.
Route 2: Acid-Catalyzed Esterification with Isobutene
A common industrial method for the synthesis of tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutene. This can be performed using soluble acid catalysts or solid acid catalysts, such as acidic ion-exchange resins.[1][2] While potentially cost-effective and atom-economical, this method often requires specialized high-pressure equipment to handle the gaseous isobutene, which may be a consideration for pilot plant setup.
Route 3: Esterification using Di-tert-butyl Dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate is a milder reagent that can be used for the tert-butylation of carboxylic acids. This reaction is typically mediated by a base such as 4-(dimethylamino)pyridine (DMAP). While this method avoids the use of harsh reagents like POCl₃, the cost of Boc₂O can be a significant factor for large-scale synthesis.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes.
| Parameter | Route 1: POCl₃ Method | Route 2: Isobutene Method | Route 3: Boc₂O Method |
| Starting Materials | 4-Oxocyclohexanecarboxylic acid, tert-butanol, POCl₃, Pyridine | 4-Oxocyclohexanecarboxylic acid, Isobutene, Acid catalyst | 4-Oxocyclohexanecarboxylic acid, Di-tert-butyl dicarbonate, DMAP |
| Typical Yield | ~58% | High (process dependent) | Good to excellent |
| Reaction Conditions | 0°C to room temperature | Elevated pressure and/or temperature | Room temperature |
| Key Reagent Cost | Moderate | Low | High |
| Safety Concerns | Corrosive and reactive POCl₃, exothermic reaction | Handling of flammable and pressurized isobutene | Generally safer |
| Scalability | Good, with appropriate safety measures | Excellent for dedicated industrial setups | Moderate, limited by reagent cost |
Experimental Protocol: Large-Scale Synthesis via POCl₃ Method
This protocol details the synthesis of this compound from 4-oxocyclohexanecarboxylic acid and tert-butanol.
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Quench vessel
-
Extraction vessel
-
Rotary evaporator
-
4-Oxocyclohexanecarboxylic acid
-
tert-Butanol
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup:
-
Charge the jacketed reactor with 4-oxocyclohexanecarboxylic acid (1.0 eq).
-
Add pyridine (approx. 3.8 mL per 5 g of starting material) and tert-butanol (approx. 5.4 mL per 5 g of starting material) to the reactor.
-
Begin stirring the mixture and cool the reactor jacket to 0-5°C using the circulator.
-
-
Addition of POCl₃:
-
Slowly add phosphorus oxychloride (POCl₃, approx. 1.45 eq) to the cold, stirring reaction mixture via the addition funnel over a period of 1-2 hours.
-
Maintain the internal temperature below 10°C during the addition. The reaction is exothermic.
-
-
Reaction:
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Workup:
-
In a separate quench vessel, prepare a mixture of ice and water.
-
Carefully and slowly pour the reaction mixture into the ice water with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Transfer the quenched mixture to an extraction vessel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Product Characterization:
-
The resulting this compound can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography if required.
-
Characterize the product by ¹H NMR and LC-MS to confirm its identity and purity.
-
Visualization of the Experimental Workflow
Caption: Synthesis workflow diagram.
Safety Considerations
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture is highly exothermic and should be done slowly and with adequate cooling.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood.
-
Exothermic Reaction: The reaction of POCl₃ with the alcohol and pyridine is exothermic. Proper temperature control is crucial to prevent a runaway reaction.
By following these detailed protocols and safety precautions, the large-scale synthesis of this compound can be achieved efficiently and safely in a pilot plant setting.
References
Application Notes and Protocols for the Deprotection of tert-Butyl Ester in 4-Oxocyclohexanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of the tert-butyl ester in 4-oxocyclohexanecarboxylate derivatives to yield 4-oxocyclohexanecarboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of deprotection method is crucial to ensure high yield and purity while considering the stability of the ketone functionality.
Introduction
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under various conditions and its facile cleavage under acidic conditions. In the context of 4-oxocyclohexanecarboxylate derivatives, the presence of the ketone group requires careful consideration of the deprotection method to avoid potential side reactions. This document outlines three common methods for the deprotection of tert-butyl 4-oxocyclohexanecarboxylate: Trifluoroacetic Acid (TFA) mediated cleavage, a milder approach using aqueous phosphoric acid, and a Lewis acid-catalyzed method with zinc bromide.
Deprotection Methods Overview
A summary of the most common methods for the deprotection of this compound is presented below. The selection of the optimal method depends on the desired reaction conditions, scale, and the presence of other sensitive functional groups in the molecule.
| Method | Reagents | Solvents | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 5 hours | >90% | Highly efficient and rapid. Requires careful handling of corrosive TFA. Potential for side reactions if other acid-sensitive groups are present. |
| Method B | 85% Aqueous Phosphoric Acid | Toluene | Room Temp. to 50 | 3 - 24 hours | High | Milder and more environmentally benign alternative to TFA.[1][2] Generally high yielding and chemoselective.[1][2] |
| Method C | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12 - 24 hours | Moderate to High | Lewis acid catalysis offers a milder alternative to strong Brønsted acids. The presence of the ketone may influence reaction efficiency.[3] |
Method A: Trifluoroacetic Acid (TFA) Mediated Deprotection
This is the most common and generally high-yielding method for the cleavage of tert-butyl esters.[4] The reaction proceeds via an acid-catalyzed elimination mechanism, forming the desired carboxylic acid and volatile isobutylene.[4]
Reaction Mechanism
The deprotection is initiated by the protonation of the ester's carbonyl oxygen by TFA, which facilitates the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and the carboxylic acid. The tert-butyl cation is then neutralized, primarily by forming isobutylene gas.[4]
Experimental Protocol
-
Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approximately 0.1-0.5 M).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-oxocyclohexanecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Quantitative Data
| Entry | TFA (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 10 | DCM | Room Temp. | 5 | 96 | General procedure for peptoids.[5] |
| 2 | 1:1 (v/v) with DCM | DCM | Room Temp. | 2 | >95 | General protocol for simple t-butyl esters.[4] |
| 3 | Neat | - | Room Temp. | 0.5 - 2 | High | General protocol for simple t-butyl esters.[4] |
Method B: Aqueous Phosphoric Acid Deprotection
This method offers a milder and more environmentally friendly alternative to TFA for the deprotection of tert-butyl esters.[1][2] It has been shown to be highly selective for tert-butyl esters in the presence of other acid-sensitive groups.[1][2]
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq.) in toluene, add 85% aqueous phosphoric acid (5.0 eq.).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 3-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by recrystallization or chromatography.
Quantitative Data
| Entry | H₃PO₄ (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 5 | Toluene | Room Temp. | 3-14 | High | General procedure for various substrates.[1] |
| 2 | 15 | - | - | - | - | Mentioned for a complex substrate.[6] |
Method C: Zinc Bromide Mediated Deprotection
Lewis acids such as zinc bromide provide another mild alternative for the cleavage of tert-butyl esters, which can be advantageous when other acid-sensitive functional groups are present.[7]
Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add zinc bromide (ZnBr₂, 2.0-5.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Quantitative Data
| Entry | ZnBr₂ (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 2-5 | DCM | Room Temp. | 12-24 | Moderate to High | General procedure for various substrates.[7] |
| 2 | 10 | DCM | Room Temp. | 24 | 36 (diacid) | For a substrate containing a ketone, inhibition was noted.[3] |
Note on Method C: The presence of a ketone moiety in the substrate may lead to catalyst inhibition, potentially resulting in lower yields or requiring a higher catalyst loading.[3]
Visualizing the Workflow and Chemical Transformation
General Deprotection Workflow
Caption: General experimental workflow for the deprotection of this compound.
Chemical Transformation
Caption: Chemical transformation from the protected ester to the final carboxylic acid.
Potential Side Reactions and Considerations
When deprotecting this compound, particularly under strong acidic conditions (Method A), the ketone functionality can potentially undergo side reactions. While generally stable, prolonged exposure to strong acids or high temperatures could lead to:
-
Enolization and subsequent reactions: The ketone can form an enol or enolate, which could participate in undesired reactions.
-
Aldol-type condensation: Under certain conditions, intermolecular condensation reactions could occur.
To mitigate these risks, it is advisable to use the mildest effective conditions and to monitor the reaction closely to avoid prolonged reaction times. The use of milder reagents like aqueous phosphoric acid (Method B) or Lewis acids (Method C) can often circumvent these issues.
Conclusion
The deprotection of this compound can be achieved efficiently using several methods. Trifluoroacetic acid offers a rapid and high-yielding approach, while aqueous phosphoric acid and zinc bromide provide milder alternatives with good chemoselectivity. The choice of method should be tailored to the specific requirements of the synthesis, taking into account factors such as scale, the presence of other functional groups, and environmental considerations. The provided protocols and data serve as a comprehensive guide for researchers to select and implement the most suitable deprotection strategy for their needs.
References
- 1. Mechanistic pathways in CF3COOH-mediated deacetalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. tert-Butyl 4-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14940589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl Esters [organic-chemistry.org]
Application Notes and Protocols for the Wittig Reaction of Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Wittig reaction of tert-butyl 4-oxocyclohexanecarboxylate, a key transformation for the synthesis of versatile intermediates in drug discovery and organic synthesis.
Introduction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] This reaction involves the use of a phosphorus ylide (Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond with high regioselectivity.[2][3] For sterically hindered ketones such as this compound, specific reaction conditions are required to achieve high yields of the desired product, tert-butyl 4-methylenecyclohexanecarboxylate. These conditions often involve the use of strong, non-nucleophilic bases to generate the reactive ylide.[4] The presence of the ester functional group is generally well-tolerated in Wittig reactions.[1]
Data Presentation
While specific data for the Wittig reaction of this compound is not extensively reported, the following table summarizes typical conditions and expected yields based on reactions with structurally similar, sterically hindered ketones.
| Entry | Ylide (Phosphonium Salt) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Diethyl Ether | Room Temp | 12-24 | 70-85 |
| 2 | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 0 to Room Temp | 8-16 | 65-80 |
| 3 | Methyltriphenylphosphonium iodide | Sodium hydride | DMSO | Room Temp | 24 | 60-75 |
Experimental Protocols
This section details the recommended protocols for the preparation of the Wittig reagent and the subsequent reaction with this compound.
Protocol 1: In situ Preparation of Methylenetriphenylphosphorane
This protocol describes the formation of the Wittig reagent immediately prior to its use in the reaction.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous diethyl ether (or THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk flask or a flame-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.
-
Add anhydrous diethyl ether via syringe to the flask to create a suspension.
-
With vigorous stirring, slowly add potassium tert-butoxide (1.05 equivalents) to the suspension at room temperature.
-
The formation of the ylide is indicated by the development of a characteristic yellow-orange color.
-
Stir the resulting ylide suspension at room temperature for 1 hour before proceeding to the Wittig reaction.
Protocol 2: Wittig Reaction with this compound
This protocol details the reaction of the pre-formed ylide with the ketone.
Materials:
-
This compound
-
Freshly prepared methylenetriphenylphosphorane solution (from Protocol 1)
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the freshly prepared ylide suspension from Protocol 1, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise via syringe at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-methylenecyclohexanecarboxylate.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of tert-butyl 4-methylenecyclohexanecarboxylate.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Wittig reaction.
References
Application Notes and Protocols: Grignard Reaction with Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the Grignard reaction of tert-butyl 4-oxocyclohexanecarboxylate. This reaction is of significant interest in medicinal chemistry and drug development as it provides a straightforward route to synthesize 4-substituted-4-hydroxycyclohexanecarboxylates. These products serve as valuable intermediates for the synthesis of complex molecules with potential therapeutic applications, including but not limited to, antiviral, anticancer, and anti-inflammatory agents. The tert-butyl ester functionality in the starting material is relatively stable to Grignard reagents under controlled conditions, allowing for selective addition to the ketone. However, it can be readily hydrolyzed in subsequent steps to provide the corresponding carboxylic acid, offering a handle for further derivatization.
Reaction Overview
The Grignard reaction with this compound involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of the cyclohexanone ring. This reaction leads to the formation of a tertiary alcohol. The stereochemical outcome of the reaction, yielding either the cis or trans isomer (with respect to the bulky tert-butyl carboxylate group), is influenced by the steric hindrance of the Grignard reagent and the reaction conditions. Generally, for less sterically demanding Grignard reagents, axial attack is favored, leading to the equatorial alcohol, while bulkier reagents may favor equatorial attack, resulting in the axial alcohol.
General Reaction Scheme:
Caption: General experimental workflow for the Grignard reaction.
Reaction Mechanism
The diagram below illustrates the nucleophilic addition mechanism of a Grignard reagent to the carbonyl group of this compound.
Caption: Mechanism of Grignard addition to the ketone.
Application Notes and Protocols: The Versatile Role of Tert-butyl 4-oxocyclohexanecarboxylate in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tert-butyl 4-oxocyclohexanecarboxylate is a valuable and versatile starting material in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its bifunctional nature, featuring a reactive ketone and a sterically bulky tert-butyl ester, allows for a wide range of chemical transformations. The cyclohexanone ring serves as a robust framework for building spirocyclic and fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures and potential for novel biological activities. The tert-butyl ester group provides a handle for further functionalization or can be removed under acidic conditions. This document outlines detailed applications and experimental protocols for the synthesis of several key heterocyclic families using this precursor.
Synthesis of Spiro-Indazole Derivatives
Application Notes: The reaction of this compound with hydrazine derivatives is a common strategy for synthesizing spiro-indazoles or related pyrazole structures. The initial step typically involves the condensation of hydrazine with the ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the stable aromatic pyrazole ring. However, the bulky tert-butyl ester group can sometimes sterically hinder the cyclization process, potentially favoring the formation of the hydrazone as the final product under certain conditions.[1] Careful optimization of reaction conditions, such as temperature and the choice of acid catalyst, is often necessary to promote heterocyclization.
Reaction Scheme:
Caption: General synthesis of spiro-indazoles from this compound.
Experimental Protocol: Synthesis of tert-butyl 7',8'-dihydro-6'H-spiro[cyclohexane-1,5'-indazole]-4-carboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq., e.g., 5.0 g) in absolute ethanol (40 mL).
-
Reagent Addition: To this solution, add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Work-up: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL).
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to yield the pure spiro-indazole product.
Experimental Workflow:
Caption: Workflow for the synthesis and purification of spiro-indazoles.
Synthesis of 2-Aminothiophenes via Gewald Reaction
Application Notes: The Gewald reaction is a powerful one-pot, multi-component synthesis of 2-aminothiophenes.[2] It involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. This compound serves as the ketone component. The reaction proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization.[2] This method provides a straightforward route to highly substituted spiro-thiophenes, which are valuable intermediates in materials science and medicinal chemistry. The use of microwave irradiation has been shown to improve reaction times and yields.[2]
Reaction Scheme:
Caption: Gewald reaction for the synthesis of spiro-2-aminothiophenes.
Experimental Protocol: Synthesis of tert-butyl 2-amino-4'-cyano-3',4',6',7'-tetrahydro-2'H-spiro[cyclohexane-1,5'-thieno[2,3-c]pyridine]-4-carboxylate
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Solvent and Base: Add ethanol (20 mL) as the solvent, followed by the dropwise addition of a basic catalyst such as morpholine or triethylamine (1.5 eq.).
-
Reaction: Stir the suspension at 50°C. The reaction is often exothermic. Continue stirring for 2-3 hours after the initial reaction subsides.
-
Monitoring: Track the formation of the product by TLC.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities.
-
Final Product: The product can be further purified by recrystallization from ethanol or another suitable solvent if necessary.
Experimental Workflow:
References
Application Notes and Protocols for Asymmetric Synthesis Using Derivatives of Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules utilizing derivatives of tert-butyl 4-oxocyclohexanecarboxylate. The methodologies described herein are foundational for the stereoselective synthesis of complex organic structures, which are crucial in the development of novel therapeutics and other advanced materials.
Introduction to Asymmetric Synthesis with Cyclohexanone Derivatives
This compound serves as a versatile prochiral starting material for the synthesis of a variety of enantiomerically enriched compounds. The presence of the ketone functionality allows for a range of asymmetric transformations, including aldol reactions, Michael additions, and α-functionalizations. The bulky tert-butyl ester group can influence the stereochemical outcome of these reactions by providing steric hindrance, thereby directing the approach of incoming reagents.
Key Applications:
-
Pharmaceutical Intermediates: Synthesis of chiral building blocks for active pharmaceutical ingredients (APIs).
-
Natural Product Synthesis: Construction of complex molecular scaffolds found in nature.
-
Materials Science: Development of chiral ligands and catalysts.
Asymmetric Aldol Reaction of this compound Derivatives
The proline-catalyzed asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds with high stereocontrol. In this reaction, L-proline or its derivatives catalyze the reaction between a ketone (the aldol donor) and an aldehyde (the aldol acceptor) to yield a β-hydroxy ketone.
Signaling Pathway and Mechanism
The reaction proceeds through an enamine intermediate formed between the ketone and the proline catalyst. The chiral environment of the catalyst directs the facial attack of the aldehyde, leading to the formation of a new stereocenter.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Tert-butyl 4-oxocyclohexanecarboxylate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 4-oxocyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common synthesis route is the esterification of 4-oxocyclohexanecarboxylic acid with tert-butanol. Key areas to investigate include:
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product, consider the following:
-
Excess Reagent: Use a large excess of tert-butanol, which can also serve as the solvent.[1]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product. Employ methods to remove water as it forms, such as a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves.[3]
-
-
Catalyst Activity: An insufficient amount or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction. Ensure the catalyst is fresh and used in the appropriate concentration.
-
Steric Hindrance: Tert-butanol is a bulky alcohol, which can make nucleophilic attack on the carboxylic acid challenging. This steric hindrance can slow down the reaction rate.[4] Alternative, milder esterification methods like the Steglich or Mitsunobu reactions might be more effective, especially for sterically hindered substrates.[4][5]
-
Reaction Temperature and Time: Ensure the reaction is heated appropriately (reflux is common) for a sufficient duration to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: The primary side reaction of concern is the acid-catalyzed dehydration of tert-butanol to isobutylene, especially at elevated temperatures.[4] This not only consumes the alcohol reactant but the isobutylene can also potentially undergo side reactions.
-
Minimizing Dehydration:
-
N-acylurea Formation (in Steglich Esterification): If using the Steglich method, a potential byproduct is the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[4] This can be minimized by ensuring the efficient reaction with the alcohol, often facilitated by the DMAP catalyst.[4]
Q3: How can I effectively purify the crude this compound?
A3: Purification is crucial to obtain a high-purity product. Common purification techniques include:
-
Extraction: After the reaction, a standard workup involving extraction is necessary to remove the acid catalyst and water-soluble impurities. A typical procedure involves neutralizing the acid with a weak base like sodium bicarbonate solution, followed by extraction with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Column Chromatography: For high purity, flash column chromatography on silica gel is a highly effective method.[7][8] A solvent system of ethyl acetate in hexanes (e.g., 15% ethyl acetate) is often a good starting point for elution.[8] The polarity can be adjusted based on TLC analysis of the crude product.
-
Distillation: If the crude product is relatively clean, vacuum distillation can be an effective purification method for this liquid product.
Comparative Data on Synthesis Methods
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | 4-oxocyclohexanecarboxylic acid, excess tert-butanol, strong acid catalyst (e.g., H₂SO₄) | Moderate to Good | Inexpensive reagents, simple procedure.[3] | Reversible reaction, requires harsh conditions, potential for alcohol dehydration.[2][4] |
| Steglich Esterification | 4-oxocyclohexanecarboxylic acid, tert-butanol, DCC, DMAP | Good to Excellent | Mild reaction conditions, suitable for acid-sensitive substrates, good for sterically hindered alcohols.[4][5][6] | DCC is an allergen, formation of DCU byproduct which needs to be filtered off.[9] |
| Mitsunobu Reaction | 4-oxocyclohexanecarboxylic acid, tert-butanol, PPh₃, DEAD or DIAD | Good to Excellent | Mild conditions, stereochemical inversion (if applicable), high yields.[10][11][12] | Stoichiometric amounts of phosphine oxide byproduct which can be difficult to remove, reagents are more expensive.[10] |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification
Materials:
-
4-oxocyclohexanecarboxylic acid
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-oxocyclohexanecarboxylic acid and a 5-10 fold molar excess of tert-butanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux. If using a Dean-Stark trap, fill the side arm with tert-butanol and collect the water azeotrope.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Protocol 2: Steglich Esterification
Materials:
-
4-oxocyclohexanecarboxylic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 4-oxocyclohexanecarboxylic acid (1 equivalent), tert-butanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add a solution of DCC (1.1 equivalents) in DCM dropwise at 0 °C.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating the reaction pathways and a general troubleshooting workflow.
Caption: Reaction pathway for Fischer Esterification.
Caption: Simplified mechanism of Steglich Esterification.
Caption: Troubleshooting workflow for low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
Common side reactions in the synthesis of Tert-butyl 4-oxocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-oxocyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory-scale synthesis involves the Dieckmann condensation of a di-tert-butyl adipate derivative. An alternative route is the esterification of 4-oxocyclohexanecarboxylic acid with tert-butanol or a tert-butyl source.
Q2: What is the primary role of a strong base in the Dieckmann condensation approach?
A2: A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the α-carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form the cyclic β-keto ester.
Q3: Why is the tert-butyl ester group susceptible to cleavage?
A3: The tert-butyl ester is sensitive to acidic conditions.[1] Under acidic catalysis, the ester undergoes hydrolysis via a mechanism that involves the formation of a stable tert-butyl cation, which is then readily converted to isobutylene.[1] While more stable under basic conditions, prolonged exposure to strong bases can also lead to saponification.[2]
Q4: Can I use other bases like sodium ethoxide for the Dieckmann condensation?
A4: While sodium ethoxide can be used, it may lead to transesterification side products if the starting material is not an ethyl ester. For the synthesis of a tert-butyl ester, using a base with a non-nucleophilic counterion like sodium hydride or a sterically hindered base like potassium tert-butoxide is generally preferred to minimize side reactions.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product, with a significant amount of a high-boiling, viscous oil isolated. | Intermolecular Claisen condensation: This leads to the formation of dimers or polymers instead of the desired intramolecular cyclization. | Increase the reaction dilution. Running the reaction at a lower concentration favors the intramolecular pathway. A slow addition of the diester to the base can also be beneficial. |
| The isolated product is acidic and shows a broad -OH peak in the IR spectrum. | Hydrolysis of the tert-butyl ester: The tert-butyl ester has been cleaved to the corresponding carboxylic acid, 4-oxocyclohexanecarboxylic acid. This is likely due to acidic conditions during workup or prolonged reaction times with certain bases. | Ensure neutral or slightly basic conditions during the aqueous workup. Use a mild acid, such as a saturated solution of ammonium chloride, for quenching the reaction. Minimize the exposure of the product to strong acids. |
| The product mixture shows an unexpected peak in the 1650-1600 cm⁻¹ region of the IR spectrum and additional signals in the vinyl region of the ¹H NMR spectrum. | Enamine formation: Contamination with a secondary amine (e.g., from the solvent or as an impurity) can lead to the formation of an enamine with the ketone functionality of the product. | Use anhydrous, amine-free solvents. Ensure all reagents are pure and free from amine contaminants. |
| The reaction fails to proceed to completion, and a significant amount of starting material is recovered. | Inactive base: The base (e.g., sodium hydride) may have degraded due to improper storage or handling. | Use fresh, high-quality base. Ensure the base is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture or air. |
| Formation of a significant amount of a byproduct with a similar polarity to the desired product, making purification difficult. | Reverse Dieckmann condensation: If the β-keto ester product is not readily deprotonated by the base to form the stabilized enolate, the reaction can be reversible, leading to an equilibrium mixture. | Use at least one full equivalent of a strong base. This ensures the formation of the thermodynamically stable enolate of the product, driving the equilibrium towards the cyclized product. |
Experimental Protocols
Synthesis of this compound via Esterification
This protocol is adapted from a general procedure for the esterification of a carboxylic acid with tert-butanol.[4][5]
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
tert-Butanol
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Ice
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-oxocyclohexanecarboxylic acid (1 equivalent) in a mixture of pyridine and tert-butanol at 0 °C (ice bath).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Expected Yield: Approximately 58% (based on a similar reported procedure).[4]
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Signaling Pathway of Side Reactions
Caption: Pathways of common side reactions in the synthesis.
References
Technical Support Center: Purification of Tert-butyl 4-oxocyclohexanecarboxylate by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of tert-butyl 4-oxocyclohexanecarboxylate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A1: The ideal solvent system (mobile phase) for the purification of this compound typically consists of a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point is a hexane:ethyl acetate ratio that provides a retention factor (Rf) of approximately 0.3 for the target compound.[1] Common ratios to test include 9:1, 7:3, and 4:1 (hexane:ethyl acetate).[1]
Q2: How much silica gel should I use for my column?
A2: A general guideline is to use 40-60 grams of silica gel for every 1 gram of crude product to be purified.[1] The exact amount may vary depending on the difficulty of the separation.
Q3: Is this compound stable on silica gel?
A3: While many compounds are stable on silica gel, some can degrade, especially if the silica is acidic or if the compound has sensitive functional groups.[2][3] It is advisable to test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (decomposition products) have formed.
Q4: How can I visualize the compound on a TLC plate since it lacks a strong UV chromophore?
A4: this compound may not be easily visible under UV light. A chemical stain, such as potassium permanganate, is an effective way to visualize the spots on a TLC plate.[1] The compound will appear as a yellow spot on a purple background.[1] Other general-purpose stains like ceric ammonium molybdate or p-anisaldehyde can also be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If the compound is still retained, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.[3] |
| The compound may have decomposed on the column. | Test the compound's stability on silica gel using a 2D TLC.[2][3] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[2] | |
| Poor separation of the compound from impurities. | The chosen solvent system has poor selectivity. | Re-evaluate the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane, ether/hexane) to improve separation. |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. As a general rule, use 40-60g of silica for every 1g of crude material.[1] | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[4] Tapping the column gently during packing can help.[4] Never let the solvent level drop below the top of the silica bed.[1] | |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Fractions are very dilute. | The elution is too slow, or the compound is diffusing on the column. | Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[2] |
| Peak tailing in fractions. | The compound is interacting too strongly with active sites on the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape.[3] |
| The sample was loaded in a solvent that is too strong (polar). | Dissolve the crude product in a minimal amount of a less polar solvent for loading.[1] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound.
1. Selection of Solvent System:
-
Prepare several eluent mixtures of varying polarities, for instance, Hexane:Ethyl Acetate in ratios of 9:1, 7:3, and 4:1.[1]
-
Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.
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Spot the dissolved crude mixture onto a TLC plate using a capillary tube.[1]
-
Develop the TLC plate in a chamber with one of the prepared eluent mixtures.
-
After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots using a potassium permanganate stain.[1]
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the eluent system that provides an Rf value of approximately 0.3 for the target compound.[1]
2. Column Preparation (Slurry Packing):
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[4]
-
Once the silica has settled, add another layer of sand on top to prevent disruption of the silica bed when adding solvent or the sample.[1]
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[1]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant level of eluent above the silica gel throughout the process.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Isolation of Purified Product:
-
Identify the fractions containing the pure this compound (single spot at the correct Rf on TLC).[1]
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[1]
Data Presentation
Table 1: Solvent System and Approximate Rf Values
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf of this compound* |
| 9:1 | ~0.1 - 0.2 |
| 7:3 | ~0.25 - 0.4 |
| 1:1 | ~0.4 - 0.6 |
*These are estimated values. Actual Rf values should be determined experimentally using TLC.
Table 2: General Parameters for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for purification of moderately polar organic compounds.[1] |
| Silica Gel to Compound Ratio | 40-60:1 (w/w) | Ensures adequate separation capacity.[1] |
| Column Dimensions | Dependent on scale | A taller, narrower column generally provides better separation than a shorter, wider one. |
| Loading Method | Dry or Wet Loading | Dry loading can sometimes provide better resolution for difficult separations. |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Troubleshooting low yield in the reduction of Tert-butyl 4-oxocyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reduction of tert-butyl 4-oxocyclohexanecarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reduction of this compound?
The reduction of the ketone in this compound yields tert-butyl 4-hydroxycyclohexanecarboxylate. This product exists as two diastereomers: the cis and trans isomers. The ratio of these isomers depends on the reducing agent and reaction conditions used.
Q2: Which reducing agent is most suitable for this transformation?
Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is selective for the ketone functional group and will not reduce the tert-butyl ester. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but they are less selective and may potentially reduce the ester group as well, thus complicating the product mixture.
Q3: What is the expected stereoselectivity of the reduction with sodium borohydride?
For the analogous reduction of 4-tert-butylcyclohexanone, the reaction with sodium borohydride typically yields the trans isomer as the major product.[1] This is due to the steric hindrance of the bulky tert-butyl group, which favors the equatorial attack of the hydride, leading to the axial hydroxyl group in the resulting alcohol (which corresponds to the trans isomer). A similar outcome is expected for this compound.
Q4: Can the cis and trans isomers be separated?
Yes, the cis and trans isomers of tert-butyl 4-hydroxycyclohexanecarboxylate can typically be separated using column chromatography on silica gel.[2] The polarity difference between the two isomers is usually sufficient to allow for their separation with an appropriate eluent system, such as a mixture of hexane and ethyl acetate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Inactive Reducing Agent | Use a fresh batch of sodium borohydride. | Sodium borohydride can decompose over time, especially if exposed to moisture. |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent. | A 1.1 to 1.5 molar excess of NaBH₄ is typically sufficient. |
| Low Reaction Temperature | Allow the reaction to warm to room temperature or stir for a longer period. | While the reaction is often initiated at 0°C to control the initial exotherm, it may require room temperature to go to completion. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). | This will help determine if the starting material is being consumed and when the reaction is complete. |
Issue 2: Presence of Unreacted Starting Material
| Possible Cause | Troubleshooting Step | Explanation |
| Short Reaction Time | Increase the reaction time and monitor by TLC. | The reduction may be sluggish under certain conditions and require more time to go to completion. |
| Sub-optimal Solvent | Ensure the use of an appropriate solvent like methanol, ethanol, or a mixture of THF and an alcohol. | The solvent plays a crucial role in stabilizing the reactants and intermediates. |
| Precipitation of Reactants | Ensure all reactants are fully dissolved before adding the reducing agent. | If the starting material is not fully in solution, the reaction will be slow and incomplete. |
Issue 3: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step | Explanation |
| Transesterification | Use tert-butanol as the solvent or a co-solvent if this is a concern. | If using an alcohol solvent other than tert-butanol (e.g., methanol or ethanol), there is a possibility of transesterification of the tert-butyl ester. |
| Hydrolysis of the Ester | Ensure the workup is performed under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases. | The tert-butyl ester is sensitive to acidic and basic conditions, which can lead to its hydrolysis to the corresponding carboxylic acid. |
Data Presentation
The following table summarizes representative data for the reduction of a closely related compound, 4-tert-butylcyclohexanone, which can be used as an estimate for the reduction of this compound.
| Reducing Agent | Solvent | Temperature (°C) | Major Isomer | Isomer Ratio (trans:cis) | Reference |
| Sodium Borohydride (NaBH₄) | Ethanol | 25 | trans | ~85:15 | [1] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Reflux | trans | ~90:10 | |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | 25 | cis | Varies with catalyst and conditions |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers.
Visualizations
References
Technical Support Center: Monitoring Tert-butyl 4-oxocyclohexanecarboxylate Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring reactions involving Tert-butyl 4-oxocyclohexanecarboxylate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (mobile phase) for this analysis?
A1: The goal is to find a solvent system where the starting material and product are well-separated, ideally with Rf values between 0.2 and 0.8.[1] For reactions converting a more polar starting material (like 4-oxocyclohexanecarboxylic acid) to the less polar product (this compound), a good starting point is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[2] Begin with a ratio of 7:3 (Hexane:Ethyl Acetate) and adjust the polarity as needed. If spots are too low (low Rf), increase the proportion of the more polar solvent (ethyl acetate). If they are too high (high Rf), increase the proportion of the non-polar solvent (hexanes).[3]
Q2: How can I visualize the spots? this compound is not UV-active.
A2: Since this compound and its common precursors lack strong UV chromophores, visualization requires chemical staining.[4][5] The most effective methods include:
-
2,4-Dinitrophenylhydrazine (DNPH) stain: This is highly selective for aldehydes and ketones, which will appear as yellow-to-orange spots.[1][6][7] This is an excellent choice for visualizing the ketone functional group in the molecule.
-
p-Anisaldehyde or Vanillin stain: These are general-purpose stains that react with many functional groups, including ketones, often producing a range of colors upon heating.[4]
-
Potassium Permanganate (KMnO₄) stain: This stain reacts with any compound that can be oxidized. It is less specific but highly effective for general visualization.[5]
Q3: What does a successful reaction look like on the TLC plate?
A3: A successful reaction is indicated by the consumption of the starting material and the appearance of a new spot corresponding to the product.[8] When using a three-lane spotting technique (Starting Material, Co-spot, Reaction Mixture), the spot corresponding to the starting material in the "Reaction Mixture" lane should diminish over time, while a new spot for the product appears and intensifies.[1][9] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Q4: My starting material and product spots are very close together. How can I improve the separation?
A4: If the Rf values are too similar, you need to modify the solvent system. Try changing the solvent polarity slightly. If that doesn't work, changing the solvent system entirely may be necessary. For example, substituting ethyl acetate with dichloromethane or adding a small percentage of methanol might alter the selectivity of the separation. Running a 2D TLC can also help confirm if spots are truly different compounds.[10]
Q5: Why is a "co-spot" necessary when monitoring reactions?
A5: The co-spot, where both the starting material and the reaction mixture are spotted in the same lane, is crucial for unambiguous identification.[9] It helps to confirm that the new spot in the reaction mixture is not simply the starting material whose Rf value has shifted due to components in the reaction mixture. If the starting material and product have very similar Rf values, the co-spot will help distinguish between an incomplete reaction (one elongated spot) and a complete one (two distinct spots).[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible after staining. | The sample concentration is too low.[3] | Re-spot the TLC plate, applying the sample multiple times in the same spot (allow the solvent to dry between applications).[3] Alternatively, concentrate the sample before spotting. |
| The compound is volatile and may have evaporated.[3] | This is less likely for the target compound but can be addressed by ensuring the plate is developed and visualized promptly. | |
| The chosen stain is not reactive with your compound. | Try a different, more general stain, such as p-anisaldehyde or potassium permanganate.[4][5] | |
| Spots are streaked or elongated. | The sample is too concentrated (overloaded).[3][11] | Dilute the sample solution and re-run the TLC.[12] |
| The compound is acidic or basic and is interacting strongly with the silica gel.[3][11] | For acidic compounds, add a small amount (0.5-1%) of acetic acid to the eluent. For basic compounds, add a similar amount of triethylamine.[2][3] | |
| The reaction is in a high-boiling solvent (e.g., DMF, DMSO).[10] | After spotting, place the TLC plate under a high vacuum for a few minutes to remove the solvent before developing the plate.[10] | |
| All spots remain at the baseline (Rf ≈ 0). | The eluent (solvent system) is not polar enough.[3] | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
| All spots are at the solvent front (Rf ≈ 1). | The eluent is too polar.[3] | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane).[3] |
| The solvent front is uneven. | The TLC plate is touching the side of the developing chamber or the bottom of the plate is not level.[13] | Ensure the plate is placed centrally in the chamber and does not touch the filter paper or chamber walls. Make sure the chamber is on a level surface.[13] |
| The silica on the edge of the plate is chipped.[12] | Cut the plate evenly with a ruler to ensure straight edges.[12][13] |
Experimental Protocols
Detailed Protocol for TLC Monitoring
-
Chamber Preparation: Pour your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[1]
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three small, equidistant points on this line for spotting.[9]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount (~1 mg) of the starting material in a volatile solvent (~1 mL) like ethyl acetate.
-
Reaction Mixture (RM): Withdraw a small aliquot from the reaction using a capillary tube. Dilute it with a few drops of a volatile solvent.
-
-
Spotting the Plate:
-
Lane 1 (SM): Using a capillary tube, lightly touch the solution of the starting material to the leftmost mark on the origin. The spot should be small, around 1-2 mm in diameter.[12]
-
Lane 2 (Co-spot): Spot the starting material on the center mark. Then, without allowing the spot to enlarge significantly, spot the reaction mixture directly on top of the starting material spot.[9]
-
Lane 3 (RM): Spot the diluted reaction mixture on the rightmost mark.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[11] Cover the chamber and allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[9]
-
Visualization:
-
Immediately mark the solvent front with a pencil.[11]
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Dip the plate into a prepared staining solution (e.g., DNPH stain) or spray the plate evenly with the stain.[6][7]
-
Gently heat the stained plate with a heat gun until spots appear. Circle the spots with a pencil as some may fade over time.[14]
-
-
Analysis: Compare the spots in the three lanes. Note the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[13]
Data Presentation
Table 1: Representative Rf Values
The following table shows typical Rf values for a reaction converting 4-oxocyclohexanecarboxylic acid to this compound. The product is less polar than the starting material and therefore has a higher Rf value.
| Compound | Role | Solvent System (Hexane:Ethyl Acetate, 7:3) | Typical Rf Value |
| 4-Oxocyclohexanecarboxylic Acid | Starting Material | 7:3 | ~ 0.25 |
| This compound | Product | 7:3 | ~ 0.50 |
Visualizations
Caption: Standard workflow for monitoring a reaction using TLC.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. epfl.ch [epfl.ch]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Identification of byproducts in Tert-butyl 4-oxocyclohexanecarboxylate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 4-oxocyclohexanecarboxylate. The information is designed to help identify and mitigate the formation of common byproducts in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of organic reactions, including:
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Reduction of the ketone to form cis- and trans-4-hydroxycyclohexanecarboxylate isomers.
-
Reductive Amination to introduce amine functionalities.
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Wittig Reaction to form exo-cyclic alkenes.
-
Aldol Condensation as a potential side reaction under basic conditions.
Q2: What are the typical byproducts I should be aware of in these reactions?
A2: The byproducts are specific to the reaction being performed. For instance, in reductions, you will likely encounter stereoisomers. In reductive aminations, over-alkylation and reduction of the starting ketone are common issues. The Wittig reaction characteristically produces triphenylphosphine oxide.
Troubleshooting Guides
Reduction of this compound
Problem: My reduction reaction is producing a mixture of cis and trans isomers of tert-butyl 4-hydroxycyclohexanecarboxylate. How can I control the stereoselectivity and identify the major product?
Background: The reduction of 4-tert-butylcyclohexanone derivatives typically favors the formation of the thermodynamically more stable product where the bulky tert-butyl group occupies the equatorial position. The stereochemical outcome of the reduction depends on the direction of hydride attack on the carbonyl group. Axial attack leads to the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer). Generally, axial attack is sterically less hindered, making the trans isomer the major product in many cases.[1]
Troubleshooting Steps:
-
Reagent Selection: The choice of reducing agent can influence the isomer ratio.
-
Sodium Borohydride (NaBH₄): In the reduction of 4-tert-butylcyclohexanone with sodium borohydride, the major product is typically the trans isomer due to preferential axial attack of the hydride.[1] The ratio of axial to equatorial attack is often cited to be around 10:1.[2]
-
Catalytic Hydrogenation: The stereoselectivity can be different. For example, one study on the hydrogenation of 4-tert-butyl-phenol, a related precursor, reported a product mixture of 81.9% cis and 15.9% trans 4-tert-butyl-cyclohexanol.[3]
-
-
Reaction Conditions: Temperature and solvent can also play a role in stereoselectivity. Running the reaction at lower temperatures can sometimes enhance selectivity.
-
Product Identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to differentiate between the cis and trans isomers. The chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl group (H-1) are distinct for each isomer.[4][5]
-
Gas Chromatography (GC): GC can be used to separate and quantify the ratio of the two isomers. The cis and trans isomers will have different retention times.
-
Data Presentation:
| Reaction Condition | Major Isomer | Typical Isomer Ratio (trans:cis) | Reference |
| NaBH₄ reduction of 4-tert-butylcyclohexanone | trans | ~10:1 | [2] |
| Catalytic hydrogenation of 4-tert-butyl-phenol | cis | 1:5.1 (trans:cis) | [3] |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add Sodium Borohydride (1.1 eq).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC to determine the isomer ratio.
Mandatory Visualization:
Caption: Stereoselective reduction of this compound.
Reductive Amination
Problem: My reductive amination reaction is producing significant amounts of a tertiary amine byproduct and unreacted starting material.
Background: Reductive amination involves the reaction of a ketone with an amine to form an imine, which is then reduced to the desired amine. A common side reaction is the further reaction of the newly formed secondary amine with another molecule of the ketone, leading to a tertiary amine. Additionally, the reducing agent can sometimes reduce the starting ketone to an alcohol.
Troubleshooting Steps:
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Control Stoichiometry: Use a slight excess of the primary amine to favor the formation of the desired secondary amine over the tertiary amine.
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Two-Step Procedure:
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Imine Formation: First, react the this compound with the amine in the presence of a dehydrating agent (e.g., molecular sieves) or by azeotropic removal of water to drive the equilibrium towards the imine.
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Reduction: Once the imine formation is complete (as monitored by TLC or LC-MS), add the reducing agent. This prevents the reducing agent from acting on the starting ketone.
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-
Choice of Reducing Agent:
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Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce both the imine and the starting ketone.[6][7] It is best used in a two-step procedure.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that preferentially reduces the iminium ion over the ketone.[6][7] It is well-suited for one-pot reductive aminations.
-
-
Reaction Conditions: Running the reaction under non-acidic conditions can also help suppress the formation of the tertiary amine byproduct.[8]
Experimental Protocol: One-Pot Reductive Amination with NaBH(OAc)₃
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To a solution of this compound (1 eq) and the primary amine (1.2 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add acetic acid (1.1 eq).
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Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
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Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
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Stir the reaction at room temperature until completion.
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Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, dry the organic layer, and purify by column chromatography.
Mandatory Visualization:
Caption: Troubleshooting guide for reductive amination byproducts.
Wittig Reaction
Problem: My Wittig reaction is giving a low yield of the desired alkene, and I am having trouble removing the triphenylphosphine oxide byproduct.
Background: The Wittig reaction is a powerful method for synthesizing alkenes from ketones. A major byproduct of this reaction is triphenylphosphine oxide, which can sometimes be difficult to separate from the desired product. The stereoselectivity of the Wittig reaction can also be a concern, potentially leading to a mixture of E and Z isomers, or in the case of cyclic ketones, exo and endo isomers.
Troubleshooting Steps:
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Ylide Formation: Ensure complete formation of the phosphonium ylide before adding the ketone. The characteristic color change (often to a deep yellow or orange) is a good indicator.
-
Reaction Conditions:
-
For stabilized ylides, stronger bases and higher temperatures might be required.
-
The choice of solvent can influence the reaction rate and selectivity. Anhydrous solvents are crucial.
-
-
Byproduct Removal:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system.
-
Chromatography: Column chromatography is a common method for separating the alkene product from triphenylphosphine oxide. A non-polar eluent system is typically effective.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of the reaction mixture by adding a non-polar solvent like hexane or pentane and then filtering.
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-
Control of Stereoselectivity: For cyclic ketones, the ratio of exo to endo alkene products can be influenced by reaction temperature and the presence of a base. One study on 4-substituted cyclohexanones showed that lower temperatures favored the exo-olefin, while higher temperatures in the presence of a base like DBU led to the thermodynamically more stable endo-olefin.[9]
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
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Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the color of the ylide persists.
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Stir the mixture for 30-60 minutes at 0 °C.
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Add a solution of this compound in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
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Extract the product, dry the organic layer, and concentrate.
-
Purify the product by column chromatography to remove triphenylphosphine oxide.
Mandatory Visualization:
Caption: Experimental workflow for the Wittig reaction and byproduct separation.
References
- 1. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 2. The mechanism of borohydride reductions. Part 2: 4-t-butyl-cyclohexanone - Dispersion induced stereochemistry. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reduction of Tert-butyl 4-oxocyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the stereoselectivity of tert-butyl 4-oxocyclohexanecarboxylate reduction.
Frequently Asked Questions (FAQs)
Q1: What are the possible products of the reduction of this compound?
A1: The reduction of the ketone group in this compound yields two diastereomeric alcohol products: cis-tert-butyl 4-hydroxycyclohexanecarboxylate and trans-tert-butyl 4-hydroxycyclohexanecarboxylate. The stereochemistry depends on whether the hydride nucleophile attacks the carbonyl group from the axial or equatorial face of the cyclohexane ring.
Q2: Why is controlling the stereoselectivity of this reduction important?
A2: The cis and trans isomers are distinct chemical compounds with different physical properties and, crucially, different three-dimensional shapes. In drug development and materials science, only one specific isomer may possess the desired biological activity or material property. Therefore, selectively synthesizing the desired isomer is more efficient, cost-effective, and avoids complex purification steps to separate unwanted isomers.[1]
Q3: What fundamental principles govern the stereochemical outcome of this reaction?
A3: The stereoselectivity is primarily governed by the trajectory of the incoming hydride reagent. This is influenced by two main factors:
-
Steric Approach Control: The nucleophile (hydride) will preferentially attack from the less sterically hindered face of the carbonyl group.[2]
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Torsional Strain (Felkin-Anh Model): The molecule will adopt a conformation that minimizes torsional strain during the nucleophilic attack.[2] For cyclohexanone derivatives, the bulky tert-butoxycarbonyl group prefers an equatorial position, which "locks" the ring's conformation and creates two distinct faces for attack.[2][3]
Q4: How does the choice of reducing agent affect the cis:trans product ratio?
A4: The size of the hydride reagent is a critical factor.
-
Small, unhindered reagents (e.g., Sodium Borohydride, NaBH₄) can approach from the more sterically crowded axial direction, leading to equatorial attack and favoring the formation of the trans product (equatorial alcohol).[3]
-
Bulky, sterically hindered reagents (e.g., Lithium Tri-sec-butylborohydride, L-Selectride®) are too large for the axial approach and preferentially attack from the less hindered equatorial direction, leading to the cis product (axial alcohol).[4]
Guide to Achieving High cis-Selectivity (Axial Alcohol)
To favor the formation of the cis-isomer, sterically demanding (bulky) reducing agents are employed. These reagents preferentially attack from the equatorial face of the carbonyl, pushing the resulting hydroxyl group into the axial position.
References
Preventing decomposition of Tert-butyl 4-oxocyclohexanecarboxylate during workup
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of Tert-butyl 4-oxocyclohexanecarboxylate during experimental workup.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of this compound.
Q1: Why is my tert-butyl ester cleaving during an acidic workup?
A: The tert-butyl ester group is highly sensitive to acidic conditions and is often intentionally removed using strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[1][2] During a workup, even moderate acidic conditions can initiate the hydrolysis of the ester. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to yield the carboxylic acid and isobutylene.[2][3] To avoid this, neutralize acidic reaction mixtures with a mild base like saturated sodium bicarbonate solution and avoid acidic washes if the ester group is to be retained.
Q2: After my workup, I've isolated cyclohexanone instead of my desired product. What is the cause?
A: This is a classic example of a two-step decomposition pathway. First, the tert-butyl ester is hydrolyzed to the corresponding β-keto acid (4-oxocyclohexanecarboxylic acid) under acidic or basic conditions.[4] Subsequently, this β-keto acid intermediate readily undergoes decarboxylation (loss of CO₂) upon gentle heating, yielding the final ketone product, cyclohexanone.[5][6] This process is facilitated by a six-membered cyclic transition state.[5] To prevent this, it is critical to avoid both strong acidic/basic conditions and elevated temperatures during the workup and concentration steps.
Q3: Is it safe to use a basic wash (e.g., NaHCO₃, K₂CO₃) during the extraction process?
A: While tert-butyl esters are generally more stable under basic conditions than other alkyl esters like methyl or ethyl esters, they are not completely inert.[7] A brief wash with a mild, aqueous inorganic base like saturated sodium bicarbonate (NaHCO₃) solution is generally well-tolerated and is recommended for neutralizing acidic reaction mixtures. However, prolonged exposure or the use of stronger bases (e.g., NaOH, KOH) can lead to saponification (hydrolysis) of the ester.[8] Always keep the contact time with any basic solution to a minimum.
Q4: My compound appears to be decomposing during silica gel column chromatography. How can I prevent this?
A: Standard silica gel is slightly acidic and can cause the slow hydrolysis of the acid-sensitive tert-butyl ester during purification. This leads to streaking of the product on TLC and poor recovery from the column. To mitigate this, you can:
-
Neutralize the Silica: Deactivate the silica gel by preparing the column slurry with an eluent containing a small amount of a tertiary amine, such as 0.1-1% triethylamine (Et₃N).
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase.
-
Work Quickly and Cold: Run the column as quickly as possible and, if the compound is particularly sensitive, consider running the chromatography in a cold room or using a jacketed column.
Q5: What are the ideal conditions for concentrating the product after extraction?
A: To prevent thermal decarboxylation of any hydrolyzed intermediate, it is crucial to remove the solvent under reduced pressure at a low temperature.[6] Use a rotary evaporator with a water bath temperature no higher than 40°C.[9] Avoid concentrating the solution to a dry solid if possible, as this can sometimes lead to decomposition. Co-evaporation with a solvent like toluene can help remove residual volatile acids like TFA or acetic acid.[1]
Stability and Workup Recommendations
The following table summarizes the stability of this compound under various conditions and provides recommended actions to prevent decomposition.
| Condition | Reagents to Avoid | Potential Decomposition Pathway | Recommended Action |
| Acidic | Strong acids (TFA, HCl, H₂SO₄), acidic washes (e.g., 1M HCl), acidic media (e.g., standard silica gel).[1][2] | Hydrolysis: Cleavage of the tert-butyl ester to form 4-oxocyclohexanecarboxylic acid.[4] | Neutralize the reaction mixture with saturated aq. NaHCO₃. Use washes with water and brine. Use neutralized silica gel for chromatography. |
| Basic | Strong bases (NaOH, KOH, alkoxides).[7] | Hydrolysis (Saponification): Cleavage of the ester to form the carboxylate salt.[8] | Use mild bases like saturated aq. NaHCO₃ or K₂CO₃ for neutralization, and minimize contact time. |
| Thermal | High temperatures (>40-50°C) during concentration or purification, especially if acidic/basic impurities are present. | Decarboxylation: Loss of CO₂ from the hydrolyzed β-keto acid intermediate to form cyclohexanone.[5][6] | Concentrate the product solution at low temperature (<40°C) using a rotary evaporator. Avoid heating the crude or purified material unnecessarily. |
Recommended General Workup Protocol
This protocol is designed to minimize the risk of decomposition during the workup of a reaction mixture containing this compound.
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Quenching: Cool the reaction mixture in an ice-water bath. Slowly add a neutral or mildly basic quenching agent (e.g., water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃) until the reaction is fully quenched.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or methyl tert-butyl ether (MTBE)) three times.[8][9]
-
Washing: Combine the organic layers. Wash sequentially with:
-
Saturated aqueous NaHCO₃ (if the reaction was acidic).
-
Water.
-
Saturated aqueous NaCl (brine) to aid in the separation of layers and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.[10]
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.[9]
-
Purification: If further purification is required, use column chromatography on silica gel treated with ~1% triethylamine in the eluent, or use neutral alumina.
Visual Guides
Decomposition Pathways
Caption: Key decomposition pathways for this compound.
Recommended Workup Workflow
Caption: A workflow designed to prevent decomposition during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. aklectures.com [aklectures.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | 38446-95-6 [chemicalbook.com]
Technical Support Center: Scaling Up the Purification of Tert-butyl 4-oxocyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of tert-butyl 4-oxocyclohexanecarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during large-scale purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a clear question-and-answer format.
Issue 1: Low Purity After Initial Work-up
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Question: After aqueous work-up and solvent removal, the purity of my this compound is lower than expected. What are the likely impurities and how can I remove them?
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Answer: Common impurities include unreacted starting materials such as 4-oxocyclohexanecarboxylic acid and tert-butanol, as well as byproducts from the esterification reaction.
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Unreacted 4-oxocyclohexanecarboxylic acid: This acidic impurity can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The acid will be converted to its salt, which is soluble in the aqueous phase.
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Residual tert-butanol: As a volatile alcohol, tert-butanol can often be removed during solvent evaporation under reduced pressure. If it persists, a subsequent high-vacuum distillation of the product can effectively separate it.
-
Other byproducts: The nature of other byproducts will depend on the specific synthetic route employed. Analysis of the crude product by techniques such as GC-MS or LC-MS is recommended to identify unknown impurities.
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Issue 2: Emulsion Formation During Extraction
-
Question: I am experiencing persistent emulsion formation during the liquid-liquid extraction of my product. How can I break the emulsion and prevent it from forming?
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Answer: Emulsion formation is common when scaling up extractions, often due to vigorous mixing or the presence of particulate matter.
-
To break an existing emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to separate the phases. Gentle swirling of the separatory funnel can also aid in breaking the emulsion.
-
To prevent emulsion formation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without creating a stable emulsion. Ensure that all solids are fully dissolved before performing the extraction.
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Issue 3: Product Discoloration
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Question: My purified this compound has a yellow or brownish tint. What causes this discoloration and how can I obtain a colorless product?
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Answer: Discoloration can arise from trace impurities or thermal degradation of the product, especially during distillation at elevated temperatures.
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Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and treating it with activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration.
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Optimized Distillation: Perform vacuum distillation at the lowest possible temperature to minimize thermal stress on the product. Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition.
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Crystallization: Recrystallization from a suitable solvent system is often an excellent method for removing colored impurities and achieving a high-purity, crystalline product.
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Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound on a large scale?
A1: For large-scale purification, a multi-step approach is often most effective. An initial aqueous work-up to remove water-soluble impurities is followed by either vacuum distillation or crystallization. While distillation is effective for removing volatile and high-boiling impurities, crystallization is often superior for achieving the highest purity and removing colored byproducts. For industrial-scale production, moving from chromatographic methods to crystallization is a common strategy to improve yield and purity.
Q2: What are the recommended storage conditions for purified this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to minimize potential degradation.
Q3: What analytical techniques are suitable for assessing the purity of this compound during and after purification?
A3: A combination of techniques is recommended for comprehensive purity analysis:
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Gas Chromatography (GC): Ideal for monitoring the removal of volatile impurities and quantifying the purity of the final product.
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High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and for purity assessment, especially if the compound is thermally sensitive.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Coupled with GC or LC, it is a powerful tool for identifying the structure of unknown impurities.
Q4: Can I use column chromatography to purify this compound at a large scale?
A4: While column chromatography can be used, it is often less practical and more expensive for large-scale purification compared to distillation or crystallization. Scaling up chromatography requires large volumes of solvent and stationary phase, and the process can be time-consuming. It is typically reserved for applications where very high purity is required and other methods are not effective.
Data Presentation
The following tables summarize typical data for the purification of this compound. Please note that actual results may vary depending on the scale and specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 95-98% | 80-90% | Effective for removing volatile and high-boiling impurities. | Potential for thermal degradation; may not remove all colored impurities. |
| Crystallization | >99% | 70-85% | Excellent for achieving high purity and removing colored impurities. | Yield can be lower due to solubility of the product in the mother liquor. |
| Column Chromatography | >99.5% | 60-80% | Can achieve very high purity and separate closely related impurities. | Costly and time-consuming to scale up; requires large solvent volumes. |
Table 2: Analytical Parameters for Purity Assessment
| Analytical Technique | Column/Probe | Mobile Phase/Carrier Gas | Detection | Typical Retention Time/Chemical Shift |
| GC | DB-5 (or equivalent) | Helium | FID | Dependent on temperature program |
| HPLC | C18 | Acetonitrile/Water | UV (210 nm) | Dependent on mobile phase composition |
| ¹H NMR | 5 mm BBO | CDCl₃ | - | ~2.6-2.0 ppm (cyclohexyl protons), ~1.48 ppm (tert-butyl protons) |
Experimental Protocols
Protocol 1: Large-Scale Aqueous Work-up
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Transfer the crude reaction mixture to a suitably sized reactor or separatory funnel.
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Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and stir to dissolve the product.
-
Wash the organic layer sequentially with:
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1 M HCl solution to remove any basic impurities.
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Saturated NaHCO₃ solution to neutralize any acidic impurities.
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Brine (saturated NaCl solution) to reduce the water content in the organic layer.
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Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Pilot-Scale Vacuum Distillation
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Set up a vacuum distillation apparatus with a short path distillation head to minimize product loss.
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Ensure all joints are properly sealed to maintain a high vacuum.
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Add the crude this compound to the distillation flask along with a magnetic stir bar for smooth boiling.
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Gradually apply vacuum and begin heating the distillation flask using a heating mantle.
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Collect and discard any low-boiling forerun.
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Collect the main fraction at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.
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Stop the distillation before all the material has evaporated to avoid the concentration of high-boiling impurities in the final product.
Protocol 3: Large-Scale Crystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., heptane/ethyl acetate).
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If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
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Collect the crystals by filtration and wash them with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
Validation & Comparative
Purity Assessment of Tert-butyl 4-oxocyclohexanecarboxylate: A Comparative Guide to HPLC, GC, and NMR Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final active pharmaceutical ingredient. Tert-butyl 4-oxocyclohexanecarboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, complete with detailed experimental protocols and supporting data.
Comparison of Analytical Techniques
The choice of analytical method for determining the purity of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information and quantitative data. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The keto-enol tautomerism of the analyte can present challenges, potentially requiring method optimization. | Ideal for volatile and thermally stable compounds. Derivatization may be necessary for less volatile impurities. | Applicable to any soluble compound containing NMR-active nuclei. Provides unambiguous structure confirmation and can be used for quantitative analysis (qNMR) against a certified standard. |
| Sample Preparation | Simple dissolution in a suitable solvent, typically the mobile phase. | Dissolution in a volatile solvent. | Dissolution in a deuterated solvent. |
| Common Impurities Detected | Starting materials (4-oxocyclohexanecarboxylic acid), cis/trans isomers, and other non-volatile byproducts. | Volatile impurities such as residual tert-butanol and isobutylene (from dehydration of tert-butanol). | A wide range of impurities can be detected and structurally elucidated, including isomers and starting materials. |
| Advantages | Versatile, widely available, and suitable for a broad range of compounds. | High resolution and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Provides detailed structural information, enabling the identification of unknown impurities. qNMR offers direct quantification without the need for a specific reference standard of the analyte. |
| Limitations | The keto-enol tautomerism can lead to poor peak shape. UV detection requires a chromophore, which is weak in the target molecule, necessitating low wavelength detection. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic techniques. Requires more expensive instrumentation and specialized expertise for quantitative analysis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed reversed-phase HPLC method is based on established protocols for similar alicyclic ketones and is optimized to address the potential challenges of keto-enol tautomerism.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid. The acidic mobile phase helps to suppress the keto-enol equilibrium, leading to improved peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature can help to increase the rate of interconversion between tautomers, resulting in a sharper peak.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile impurities and the thermally stable target compound.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector (MS) Transfer Line Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300.
Data Analysis: Purity is determined by area percent normalization of the total ion chromatogram (TIC). The mass spectrometer allows for the identification of impurities based on their fragmentation patterns. The tert-butyl ester is expected to show a characteristic loss of a tert-butyl group (m/z 57).[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of purity against a certified internal standard.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte, for example, maleic acid.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of CDCl₃.
-
¹H NMR Parameters: A sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 of the signals being integrated to ensure accurate integration.
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte (e.g., the tert-butyl singlet) to the integral of a known proton signal from the certified internal standard.
Data Presentation
Table 1: Hypothetical Purity Assessment Data
| Analytical Technique | Purity (%) | Detected Impurities |
| HPLC | 98.5 | 4-Oxocyclohexanecarboxylic acid (0.8%), Unknown impurity 1 (0.5%), Unknown impurity 2 (0.2%) |
| GC-MS | 99.2 | tert-Butanol (0.3%), Isobutylene (0.1%), Unknown impurity 3 (0.4%) |
| ¹H NMR | 98.9 | 4-Oxocyclohexanecarboxylic acid (0.6%), cis-isomer (0.5%) |
Visualizations
Caption: HPLC analysis workflow for purity assessment.
Caption: Comparison of analytical methods for purity.
Conclusion
The purity assessment of this compound is best achieved through a multi-faceted analytical approach. HPLC is a versatile and widely accessible technique, particularly for non-volatile impurities, though method optimization is crucial to manage the effects of keto-enol tautomerism. GC-MS excels in detecting volatile impurities and provides high-resolution separation. For unambiguous structural confirmation and highly accurate quantification without the need for a specific reference standard, NMR spectroscopy is the superior, albeit less sensitive, method. The choice of the most appropriate technique will ultimately be guided by the specific impurities of concern, the required level of accuracy, and the available laboratory resources.
References
Navigating the Analytical Maze: A Comparative Guide to GC-MS and Alternative Methods for Tert-butyl 4-oxocyclohexanecarboxylate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of tert-butyl 4-oxocyclohexanecarboxylate, a key intermediate in the synthesis of various pharmaceuticals, selecting the optimal analytical technique is paramount for ensuring data accuracy and procedural efficiency. This guide provides a comprehensive comparison of the widely used Gas Chromatography-Mass Spectrometry (GC-MS) method with viable alternatives, including High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting detailed experimental protocols, performance data, and workflow visualizations, this document serves as a practical resource for making informed decisions in a laboratory setting.
This compound, a γ-ketoester, presents unique analytical challenges that necessitate a careful consideration of the available methodologies. While GC-MS is a robust and sensitive technique for volatile and semi-volatile compounds, factors such as potential thermal degradation and the presence of tautomers can influence method development. This guide explores the nuances of a proposed GC-MS method and objectively weighs its advantages against other powerful analytical tools.
Method Comparison: A Quantitative Overview
To facilitate a clear comparison, the following table summarizes the key performance parameters of a proposed GC-MS method alongside HPLC-UV, LC-MS, and qNMR for the analysis of this compound.
| Parameter | GC-MS | HPLC-UV (Direct) | HPLC-UV (with DNPH Derivatization) | LC-MS | qNMR |
| Principle | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Separation by polarity on a stationary phase, with UV absorbance detection. | Derivatization of the keto group followed by separation and UV detection. | Separation by polarity, with mass-based detection. | Quantification based on the nuclear magnetic resonance of atomic nuclei. |
| Selectivity | High (based on retention time and mass spectrum). | Moderate (potential for co-elution). | High (derivatization is specific to carbonyls). | Very High (based on retention time and mass-to-charge ratio). | High (structure-specific signals). |
| Sensitivity (LOD/LOQ) | Low ng/mL to pg/mL range. | High ng/mL to µg/mL range. | Low to mid ng/mL range. | Low pg/mL to fg/mL range. | µg/mL to mg/mL range. |
| Sample Throughput | Moderate. | High. | Moderate (due to derivatization step). | Moderate. | Low to Moderate. |
| Instrumentation Cost | Moderate to High. | Low to Moderate. | Low to Moderate. | High. | Very High. |
| Ease of Use | Moderate. | High. | Moderate. | Moderate to High. | High (for experienced users). |
| Key Advantage | Excellent for volatile and semi-volatile compounds; provides structural information. | Simple, robust, and widely available. | Improved sensitivity and selectivity for carbonyls. | High sensitivity and selectivity; suitable for a wide range of compounds. | Non-destructive; provides absolute quantification without a calibration curve. |
| Key Disadvantage | Potential for thermal degradation of the analyte. | Poor peak shape for keto-enol tautomers; lower sensitivity.[1] | Additional sample preparation step; potential for side reactions. | Higher cost and complexity. | Lower sensitivity; requires higher sample concentration. |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This proposed method is based on common practices for the analysis of ketoesters and related cyclic compounds.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve in the same solvent to an estimated concentration within the calibration range.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - with DNPH Derivatization
This method is designed to overcome the challenges of direct HPLC analysis of ketoesters.
1. Derivatization:
-
To a 1 mL aliquot of the sample or standard solution in acetonitrile, add 1 mL of 2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
2. HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm (for the DNPH derivative).[2]
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for the GC-MS and the comparative HPLC-UV with derivatization methods.
Concluding Remarks
The choice of an analytical method for this compound hinges on the specific requirements of the analysis. GC-MS offers a powerful combination of separation and identification capabilities, making it a strong candidate for both qualitative and quantitative work. However, for routine high-throughput analysis where high sensitivity is not the primary concern, HPLC-UV with derivatization presents a cost-effective and robust alternative. For applications demanding the utmost sensitivity and selectivity, LC-MS is the superior choice, albeit with higher instrumentation costs. Finally, qNMR stands out as a valuable tool for primary quantification and structural confirmation, particularly in the context of reference standard characterization.
By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to achieve their analytical goals, ensuring the quality and integrity of their data in the development of novel therapeutics. The availability of commercial standards for this compound further facilitates the development and validation of these analytical methods.[3][4][5][6][7]
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. auroraprosci.com [auroraprosci.com]
- 3. 38446-95-6 Cas No. | tert-Butyl 4-oxocyclohexane-1-carboxylate | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 38446-95-6 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. tert-Butyl 4-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14940589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [chembk.com]
Advantages of using Tert-butyl ester over other esters in cyclohexanone derivatives
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, the selection of appropriate protecting groups is a critical strategic decision. For carboxylic acid functionalities within cyclohexanone derivatives, the choice of ester protecting group can profoundly influence reaction outcomes, including yields, selectivity, and the feasibility of subsequent transformations. This guide provides a detailed comparison of tert-butyl esters with other common esters, such as methyl and ethyl esters, when employed in cyclohexanone derivatives. The advantages are substantiated with available experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions.
Core Advantages of Tert-Butyl Esters
The utility of the tert-butyl ester as a protecting group for carboxylic acids on a cyclohexanone scaffold stems from a unique combination of steric and electronic properties that offer distinct advantages over smaller alkyl esters.
1. Enhanced Stability in Basic and Nucleophilic Environments: The bulky tert-butyl group provides significant steric hindrance around the ester's carbonyl carbon. This steric shield effectively prevents the approach of nucleophiles and hinders base-mediated hydrolysis (saponification). This stability is crucial when the cyclohexanone derivative must undergo reactions under basic conditions, such as aldol condensations, Michael additions, or alkylations at the α-carbon to the ketone. In contrast, methyl and ethyl esters are more susceptible to saponification under these conditions, which can lead to undesired deprotection and side reactions.
2. Orthogonal Deprotection Strategy: Tert-butyl esters are readily cleaved under acidic conditions, proceeding through a stable tert-butyl carbocation intermediate. This cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM). This lability in acidic media, coupled with their stability in basic and hydrogenolytic conditions, makes tert-butyl esters ideal for orthogonal protection schemes. In a molecule containing multiple ester types, a tert-butyl ester can be selectively removed without affecting methyl, ethyl, or benzyl esters, providing a powerful tool for sequential synthetic steps.
3. Influence on Stereoselectivity: The steric bulk of the tert-butyl ester can influence the stereochemical outcome of reactions at the cyclohexanone ring. For instance, in nucleophilic additions to the carbonyl group, a bulky ester in an axial position can direct the incoming nucleophile to the opposite face of the ring, potentially enhancing the diastereoselectivity of the reaction.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in properties and reactivity between tert-butyl, methyl, and ethyl esters in the context of cyclohexanone derivatives.
Table 1: Comparison of Physicochemical and Reactivity Properties
| Property | Tert-Butyl Ester | Methyl/Ethyl Ester | Rationale |
| Steric Hindrance | High | Low to Moderate | The bulky tert-butyl group significantly shields the carbonyl carbon. |
| Stability to Basic Hydrolysis | High | Low to Moderate | Steric hindrance prevents the approach of hydroxide ions. |
| Stability to Nucleophiles | High | Low to Moderate | The bulky group protects against nucleophilic attack. |
| Deprotection Conditions | Mild to strong acidic conditions (e.g., TFA, HCl) | Basic (saponification) or acidic (harsher conditions than t-Bu) | Tert-butyl esters are cleaved via a stable carbocation mechanism. |
| Orthogonality | High | Low | Can be selectively cleaved in the presence of other ester types. |
Table 2: Comparative Data on Alkaline Hydrolysis of Cyclohexanecarboxylates
| Ester | Relative Rate of Hydrolysis (approx.) | Conditions |
| Methyl cis-4-tert-butylcyclohexanecarboxylate | 1 | Methanol/Water, NaOH |
| Ethyl cis-4-tert-butylcyclohexanecarboxylate | ~0.6 | Methanol/Water, NaOH |
| Methyl trans-4-tert-butylcyclohexanecarboxylate | ~20 | Methanol/Water, NaOH |
| Ethyl trans-4-tert-butylcyclohexanecarboxylate | ~12 | Methanol/Water, NaOH |
Data compiled from studies on the kinetics of alkaline hydrolysis of substituted cyclohexanecarboxylates. The rates are relative and serve to illustrate the trend of slower hydrolysis for ethyl esters compared to methyl esters due to increased steric hindrance.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the use of tert-butyl esters in cyclohexanone derivatives.
Caption: Mechanism of tert-butyl ester cleavage vs. methyl/ethyl ester hydrolysis.
Caption: Workflow for an orthogonal deprotection strategy.
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of various esters of cyclohexanone derivatives are provided below.
Protocol 1: Synthesis of Methyl 4-Oxocyclohexanecarboxylate
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[1]
-
With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[1]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction by TLC.[1]
-
After cooling, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-oxocyclohexanecarboxylate.[1]
Protocol 2: Synthesis of Ethyl 4-Oxocyclohexanecarboxylate
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Ethanol (absolute)
-
Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-oxocyclohexanecarboxylic acid (1.0 eq) in absolute ethanol (10-20 eq).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. A Dean-Stark apparatus can be used to remove water and drive the reaction to completion.[2]
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[2]
Protocol 3: Synthesis of Tert-Butyl 4-Oxocyclohexanecarboxylate
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Tert-butyl acetate
-
Perchloric acid (70%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in tert-butyl acetate, add a catalytic amount of perchloric acid.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude tert-butyl ester, which can be purified by column chromatography.
Protocol 4: Selective Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester (1.0 eq) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude 4-oxocyclohexanecarboxylic acid.
Conclusion
The use of tert-butyl esters in cyclohexanone derivatives offers significant advantages, primarily in terms of chemical stability and the potential for orthogonal deprotection strategies.[3] The steric bulk of the tert-butyl group imparts a high degree of stability towards basic and nucleophilic conditions, allowing for a broader range of subsequent chemical transformations without premature cleavage of the ester.[4] Furthermore, the unique acid-catalyzed deprotection mechanism enables its selective removal in the presence of other ester functionalities, a crucial feature in multi-step syntheses of complex molecules. While the synthesis of tert-butyl esters may require specific conditions, the strategic benefits they provide in terms of reaction planning and execution often outweigh these considerations, making them a superior choice in many research and drug development applications involving cyclohexanone derivatives.
References
A Comparative Guide to the Characterization of Cis and Trans Isomers of Tert-butyl 4-hydroxycyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of the cis and trans isomers of tert-butyl 4-hydroxycyclohexanecarboxylate. Differentiating between these stereoisomers is critical in drug development and chemical synthesis, as their distinct spatial arrangements can lead to significant differences in physical, chemical, and biological properties. This document outlines key analytical techniques and presents expected comparative data to aid in their identification and separation.
Stereochemical Distinction
The cis and trans isomers of tert-butyl 4-hydroxycyclohexanecarboxylate are diastereomers, differing in the spatial orientation of the hydroxyl (-OH) and tert-butoxycarbonyl (-COOC(CH₃)₃) groups on the cyclohexane ring. In the thermodynamically more stable chair conformation, the bulky tert-butyl group preferentially occupies an equatorial position to minimize steric hindrance. Consequently:
-
In the trans isomer , both the hydroxyl and the tert-butoxycarbonyl groups are in the equatorial position.
-
In the cis isomer , one group is equatorial and the other is axial .
This fundamental difference in conformation forms the basis for their distinct characterization profiles.
Comparative Analytical Data
The following table summarizes the expected differences in the physical and spectroscopic properties of the cis and trans isomers. The data for the closely related compound, 4-tert-butylcyclohexanol, is included for reference and to infer the expected trends for tert-butyl 4-hydroxycyclohexanecarboxylate.
| Property | cis-Isomer (Predicted/Inferred) | trans-Isomer (Predicted/Inferred) | Key Differences & Notes |
| Melting Point (°C) | Lower | Higher | The more symmetrical packing of the trans isomer in the crystal lattice generally results in a higher melting point. For 4-tert-butylcyclohexanol, the cis isomer melts at 82-83.5°C, while the trans isomer melts at 81-82°C; however, for many substituted cyclohexanes, the trans isomer has a significantly higher melting point. |
| Boiling Point (°C) | Higher | Lower | The cis isomer is expected to have a slightly higher dipole moment, leading to stronger intermolecular forces and a higher boiling point. |
| ¹H NMR | Broader signal for the proton on the carbon bearing the -OH group (axial H). | Sharper, more downfield signal for the proton on the carbon bearing the -OH group (equatorial H). | The coupling constants (J-values) are diagnostic. The axial proton in the cis isomer will exhibit large axial-axial couplings. The equatorial proton in the trans isomer will show smaller equatorial-axial and equatorial-equatorial couplings. |
| ¹³C NMR | Chemical shifts will differ slightly from the trans isomer due to the different steric environment of the axial vs. equatorial substituents. | ||
| IR Spectroscopy (cm⁻¹) | The C-O stretching frequency for an axial alcohol is typically at a slightly higher wavenumber than for an equatorial alcohol. | The C-O stretching frequency for an equatorial alcohol is typically at a slightly lower wavenumber. | This difference can be subtle and may be best observed in a non-polar solvent. |
| Chromatographic Retention | Shorter retention time in normal-phase chromatography; longer retention time in reverse-phase chromatography. | Longer retention time in normal-phase chromatography; shorter retention time in reverse-phase chromatography. | Separation is based on polarity differences. The cis isomer is generally more polar. |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To distinguish between the cis and trans isomers based on the chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Pay close attention to the multiplicity and chemical shift of the proton at the C4 position (attached to the hydroxyl group).
-
For the cis isomer (with an axial hydroxyl group), the corresponding proton is equatorial and will appear as a broader multiplet with smaller coupling constants.
-
For the trans isomer (with an equatorial hydroxyl group), the corresponding proton is axial and will appear as a more resolved multiplet (often a triplet of triplets) with large axial-axial coupling constants (typically 8-12 Hz) and smaller axial-equatorial coupling constants (typically 2-4 Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Differences in the chemical shifts of the carbon atoms of the cyclohexane ring, particularly C1 and C4, can be observed between the two isomers due to the different steric environments.
-
Infrared (IR) Spectroscopy
-
Objective: To differentiate the isomers based on the stretching frequency of the C-O bond.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Liquid/Solution: Prepare a dilute solution of the sample in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) and use a liquid cell.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the broad O-H stretching band (around 3600-3200 cm⁻¹) and the C-O stretching band (around 1200-1000 cm⁻¹).
-
The C-O stretching frequency for an axial hydroxyl group (cis isomer) is expected to be at a slightly higher wavenumber compared to an equatorial hydroxyl group (trans isomer).
-
Gas Chromatography (GC)
-
Objective: To separate the cis and trans isomers and determine their relative purity.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., Carbowax 20M or similar) is recommended for good separation.
-
GC Conditions (starting point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: The more polar cis isomer is expected to have a longer retention time on a polar stationary phase compared to the less polar trans isomer.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the synthesis, separation, and characterization of cis and trans isomers.
Caption: Relationship between the isomers and their distinguishing analytical properties.
Comparative Guide for Purity Determination of Tert-butyl 4-oxocyclohexanecarboxylate: qNMR vs. HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like tert-butyl 4-oxocyclohexanecarboxylate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound.
Introduction to Purity Analysis Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][2] The quantification is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[3] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, a highly accurate and precise purity value can be obtained.[4][5]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for non-volatile or thermally labile compounds.[6] For purity analysis, the separation of the main compound from its impurities is typically achieved on a stationary phase, and detection is often performed using an ultraviolet (UV) detector.[7] However, for compounds lacking a strong UV chromophore, like this compound, alternative detection methods such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary, or a derivatization step can be employed to introduce a chromophore.[8][9][10][11]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[12] The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds, offering high sensitivity and a wide linear range.[13][14]
Comparative Data Summary
The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the purity determination of a compound like this compound. The data presented are representative values based on the analysis of similar organic molecules and should be considered as a general guide.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) with RID/ELSD | Gas Chromatography (GC) with FID |
| Principle | Absolute quantification against a certified internal standard based on nuclear properties. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. |
| Quantification | Absolute (Primary Method) | Relative (requires a reference standard of the analyte for accurate quantification) or Area Percent | Relative (requires a reference standard of the analyte for accurate quantification) or Area Percent |
| Accuracy | High (Typically 99.0% - 101.0%)[15] | Moderate to High (Typically 98.0% - 102.0%)[16] | Moderate to High (Typically 98.0% - 102.0%)[17] |
| Precision (RSD) | Excellent (< 0.5%)[1] | Good (< 2.0%) | Good (< 2.0%)[18] |
| Limit of Detection (LOD) | ~0.05% | ~0.01% - 0.05% | ~0.005% - 0.02% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% - 0.15% | ~0.015% - 0.06% |
| Analysis Time per Sample | ~15-30 minutes | ~20-40 minutes | ~15-30 minutes |
| Sample Preparation | Simple (weighing and dissolution) | Moderate (dissolution, filtration) | Simple (dissolution) |
| Specificity | High (structure-specific signals) | Good (dependent on chromatographic resolution) | High (dependent on chromatographic resolution) |
| Throughput | Moderate | High (with autosampler) | High (with autosampler) |
Experimental Protocols
Principle: The purity of this compound is determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Analytical Balance (5-decimal place)
Materials:
-
This compound sample
-
Internal Standard (IS): Dimethyl terephthalate (DMT) or 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified reference material.[19][20]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., DMT) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).[4]
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 8 to 16, depending on the sample concentration.
-
Acquisition Time (aq): ≥ 3 seconds.
-
Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 0-12 ppm).
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte (e.g., the singlet of the tert-butyl protons) and a signal of the internal standard (e.g., the singlet of the methyl protons of DMT).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
Principle: Separation of the analyte from its impurities is achieved based on their differential partitioning between a stationary phase and a mobile phase. Due to the lack of a strong UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is proposed.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: RID or ELSD.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of known purity should be used to create a calibration curve.
Principle: The volatile analyte is separated from its impurities based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) provides sensitive detection.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Materials:
-
This compound sample
-
GC-grade solvent (e.g., dichloromethane or ethyl acetate)
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 10 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
Sample Preparation:
-
Prepare a solution of the this compound sample in the chosen GC-grade solvent at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is determined by the area percent normalization method from the FID signal. For more accurate results, a calibrated method using a reference standard is recommended.
Workflow Diagrams
Caption: Workflow for qNMR Purity Determination.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for GC Purity Determination.
Conclusion and Recommendations
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
qNMR is the recommended method for obtaining a highly accurate and precise purity value, especially for the certification of reference materials. Its nature as a primary method eliminates the need for a specific standard of the analyte, which can be advantageous in early-stage drug development.
-
GC-FID is an excellent choice for analyzing volatile impurities and is well-suited for this compound due to its volatility. It offers high sensitivity and resolution.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks and impurity profiling, while qNMR can provide an orthogonal, absolute purity value for critical batches or for the qualification of in-house reference standards. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. wjpmr.com [wjpmr.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. iiste.org [iiste.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. environics.com [environics.com]
- 18. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bipm.org [bipm.org]
- 20. bipm.org [bipm.org]
Comparison of different reducing agents for Tert-butyl 4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of substituted cyclohexanones is a critical transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where specific stereoisomers are often required for biological activity. This guide provides an objective comparison of common reducing agents for the conversion of Tert-butyl 4-oxocyclohexanecarboxylate to the corresponding cis- and trans-4-hydroxycyclohexanecarboxylates. The choice of reducing agent significantly influences the diastereoselectivity of the reaction, yielding varying ratios of the resulting alcohol isomers.
Performance Comparison of Reducing Agents
The reduction of this compound with different hydride reagents demonstrates a clear trend in stereoselectivity, governed largely by the steric bulk of the reducing agent. Less sterically hindered reagents, such as sodium borohydride, tend to favor axial attack on the cyclohexanone ring, leading to the thermodynamically more stable equatorial alcohol (trans-isomer). Conversely, bulkier reagents, like L-selectride, favor equatorial attack, resulting in the formation of the kinetically favored axial alcohol (cis-isomer).
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | trans | ~15:85 to 29:71 | Methanol or Ethanol, Room Temperature |
| Lithium Aluminum Hydride (LiAlH₄) | trans | ~10:90 | Diethyl ether or THF, 0°C to Room Temperature |
| L-Selectride® | cis | >98:2 | Tetrahydrofuran (THF), -78°C |
Reaction Pathway and Stereochemical Outcome
The stereochemical outcome of the reduction is determined by the trajectory of the hydride attack on the carbonyl carbon. The bulky tert-butyl group at the 4-position locks the cyclohexane ring in a chair conformation with the ester group preferentially in the equatorial position to minimize steric strain. This conformational rigidity presents two distinct faces for nucleophilic attack.
Caption: Stereochemical pathways in the reduction of this compound.
Experimental Protocols
Detailed methodologies for the reduction of this compound using the compared reducing agents are provided below. These protocols are based on established procedures for the reduction of analogous 4-substituted cyclohexanones.
Reduction with Sodium Borohydride (NaBH₄)
This procedure favors the formation of the trans-isomer.
-
Dissolution: Dissolve this compound (1.0 g, 5.0 mmol) in methanol (20 mL) in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (0.19 g, 5.0 mmol) portion-wise to the stirred solution over 15 minutes.[1]
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[2]
-
Quenching: Slowly add 1 M HCl (10 mL) to quench the excess NaBH₄.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).[1]
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3] The ratio of diastereomers can be determined by ¹H NMR or GC analysis.[1]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This procedure also favors the formation of the trans-isomer, often with higher selectivity than NaBH₄.
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add a magnetic stir bar and anhydrous diethyl ether (20 mL).
-
Addition of LiAlH₄: Carefully add lithium aluminum hydride (0.19 g, 5.0 mmol) to the ether.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Ketone: Dissolve this compound (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) and add it dropwise to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours.[2]
-
Quenching (Fieser method): Cautiously add water (0.19 mL) dropwise, followed by 15% aqueous NaOH (0.19 mL), and then water again (0.57 mL).[2]
-
Workup: Stir the resulting white precipitate for 30 minutes, then filter and wash the solid with diethyl ether. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Reduction with L-Selectride®
This procedure is highly selective for the formation of the cis-isomer.
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add a magnetic stir bar and anhydrous tetrahydrofuran (THF) (20 mL).
-
Dissolution of Ketone: Add this compound (1.0 g, 5.0 mmol) to the flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of L-Selectride: Add L-Selectride® (1.0 M solution in THF, 6.0 mL, 6.0 mmol) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78°C for 3 hours.
-
Quenching: Slowly add water (5 mL) to quench the reaction, followed by 3 M aqueous sodium hydroxide (5 mL) and 30% hydrogen peroxide (5 mL), maintaining the temperature below 0°C.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Experimental Workflow Diagram
Caption: General experimental workflow for the reduction of this compound.
References
A Comparative Analysis of the Reactivity of Tert-butyl 4-oxocyclohexanecarboxylate and 4-tert-butylcyclohexanone
Published: December 25, 2025
This guide provides an objective comparison of the chemical reactivity of two structurally related cyclohexanone derivatives: tert-butyl 4-oxocyclohexanecarboxylate and 4-tert-butylcyclohexanone. The analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison focuses on key reactions targeting the carbonyl group and the adjacent α-carbons, supported by experimental data and established chemical principles.
The primary structural difference between the two compounds is the substituent at the C4 position. In 4-tert-butylcyclohexanone, a tert-butyl group serves as a conformational lock, while in this compound, a tert-butoxycarbonyl group is present. This seemingly minor difference introduces significant electronic effects that alter the reactivity of the ketone.
Molecular Structure and Electronic Profile
Both molecules feature a cyclohexane ring. The large tert-butyl group in 4-tert-butylcyclohexanone effectively locks the ring into a chair conformation where this group occupies an equatorial position to minimize steric strain.[1][2] This creates a rigid framework for studying reactions. Similarly, the bulky tert-butoxycarbonyl group in this compound is also expected to predominantly occupy the equatorial position.
The critical distinction lies in the electronic nature of the C4 substituent.
-
4-tert-butylcyclohexanone: The tert-butyl group is an electron-donating group through induction.
-
This compound: The tert-butoxycarbonyl group is a strong electron-withdrawing group due to the inductive effect of the electronegative oxygen atoms.[3][4] This electronic difference is the primary driver of the observed variations in reactivity.
Comparison of Key Reactions
We will now examine the performance of both compounds in three fundamental reaction classes: nucleophilic addition to the carbonyl, enolate formation, and the Wittig reaction.
Nucleophilic Addition: Hydride Reduction
The reduction of cyclohexanones by hydride reagents like sodium borohydride (NaBH₄) is a well-studied reaction that reveals the steric and electronic environment of the carbonyl group. The reaction can produce two diastereomeric alcohols, cis and trans, depending on whether the hydride attacks from the axial or equatorial face of the ring.
For 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the conformation, leading to a distinct steric environment on each face of the carbonyl.[5] Attack of a small nucleophile like a hydride ion preferentially occurs from the more hindered axial face to avoid torsional strain in the transition state, resulting in the formation of the equatorial alcohol (trans-4-tert-butylcyclohexanol) as the major product.[1]
In this compound, the electron-withdrawing ester group increases the electrophilicity of the carbonyl carbon. This is expected to increase the overall rate of reaction compared to 4-tert-butylcyclohexanone. The steric influence on the diastereoselectivity is presumed to be similar, leading predominantly to the trans product.
Table 1: Comparison of Sodium Borohydride Reduction
| Parameter | 4-tert-butylcyclohexanone | This compound | Rationale for Difference |
| Reaction Rate | Baseline | Expected to be faster | The electron-withdrawing ester group (-I effect) increases the partial positive charge on the carbonyl carbon, making it more electrophilic.[4] |
| Major Product | trans-4-tert-butylcyclohexanol | trans-tert-butyl 4-hydroxycyclohexanecarboxylate | Axial attack of the hydride is favored to minimize torsional strain, leading to the equatorial alcohol.[1] |
| Typical Diastereomeric Ratio (trans:cis) | ~80:20 to 95:5 | Expected to be similar (~80:20 to 95:5) | The steric environment governing the direction of nucleophilic attack is largely unchanged. A patent suggests reduction can yield >95% of the trans product.[6] |
Experimental Protocol: Sodium Borohydride Reduction
-
Preparation: Dissolve the ketone (e.g., 4-tert-butylcyclohexanone, 1.0 eq) in ethanol (EtOH) in an Erlenmeyer flask at room temperature.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15 minutes with stirring.
-
Reaction: Allow the mixture to stir at room temperature for an additional 30 minutes after the addition is complete.
-
Quenching: Pour the reaction mixture into a beaker containing ice-water and slowly add dilute hydrochloric acid (HCl) to neutralize the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (2 x 50 mL).[7]
-
Workup: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol product.[7]
-
Analysis: The product ratio can be determined using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Enolate Formation
The acidity of the α-protons (protons on the carbons adjacent to the carbonyl) determines the ease of enolate formation. Enolates are powerful nucleophiles used in a wide array of C-C bond-forming reactions.[8]
The acidity of these protons is significantly influenced by the electronic nature of substituents on the ring.
-
4-tert-butylcyclohexanone: The α-protons have a typical pKa for a cyclic ketone (around 19-20 in DMSO).
-
This compound: The electron-withdrawing tert-butoxycarbonyl group stabilizes the negative charge of the conjugate base (the enolate) through an inductive effect. This stabilization increases the acidity of the α-protons, making them easier to remove.
Table 2: Comparison of Enolate Formation
| Parameter | 4-tert-butylcyclohexanone | This compound | Rationale for Difference |
| α-Proton Acidity (pKa) | ~19-20 (in DMSO) | Expected to be lower (more acidic) | The electron-withdrawing ester group stabilizes the enolate anion via induction, lowering the pKa.[4] |
| Ease of Deprotonation | Requires a strong, non-nucleophilic base (e.g., LDA) for complete conversion.[9] | Can be deprotonated more readily; may react with weaker bases that are ineffective for simple ketones. | Increased acidity means a weaker base is required to achieve a significant enolate concentration. |
| Enolate Stability | Standard stability for a ketone enolate. | Higher stability | The enolate is electronically stabilized by the remote ester group. |
Experimental Protocol: Kinetic Enolate Formation
-
Setup: In a flame-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate.[9]
-
Reaction: The freshly prepared enolate solution is now ready for reaction with a suitable electrophile (e.g., an alkyl halide).
Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes using a phosphorus ylide (Wittig reagent).[10][11] The reaction is sensitive to both steric hindrance around the carbonyl group and its electrophilicity.
The steric environment around the carbonyl is similar for both substrates. However, the increased electrophilicity of the carbonyl carbon in this compound should facilitate the initial nucleophilic attack by the ylide, potentially leading to a faster reaction or higher yields under milder conditions. Stabilized ylides, which are less reactive, often fail to react with simple ketones but may react more readily with the more activated ketone of the ester derivative.[12]
Table 3: Comparison of Wittig Reaction
| Parameter | 4-tert-butylcyclohexanone | This compound | Rationale for Difference |
| Reaction Rate | Baseline | Expected to be faster | The carbonyl carbon is more electrophilic due to the -I effect of the ester group, accelerating the initial attack by the ylide. |
| Reaction with Stabilized Ylides | May be slow or require harsh conditions.[12] | Expected to be more efficient | The enhanced electrophilicity of the ketone can compensate for the reduced nucleophilicity of the stabilized ylide. |
| Typical Product | 4-tert-butyl-1-methylenecyclohexane | Tert-butyl 4-methylenecyclohexanecarboxylate | The reaction replaces the carbonyl C=O bond with a C=C bond.[10] |
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C and add a strong base like n-butyllithium (n-BuLi) dropwise. Stir for 1 hour to form the deep yellow/orange ylide.[13]
-
Ketone Addition: Dissolve the ketone (1.0 eq) in anhydrous THF and add it slowly to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[13]
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[14]
-
Extraction and Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The product can be purified by column chromatography.
Summary and Conclusion
The reactivity of this compound differs significantly from that of 4-tert-butylcyclohexanone, primarily due to the electronic influence of the C4 substituent. The key comparisons are summarized below:
-
Nucleophilic Addition: The carbonyl group of This compound is more electrophilic, leading to faster rates of nucleophilic addition compared to 4-tert-butylcyclohexanone. The stereochemical outcome of hydride reduction is expected to be similar for both, favoring the trans alcohol.
-
Enolate Chemistry: The α-protons of This compound are more acidic, facilitating easier and more rapid enolate formation under milder conditions than those required for 4-tert-butylcyclohexanone.
-
Wittig Reaction: The enhanced electrophilicity of the carbonyl in This compound makes it a better substrate for the Wittig reaction, particularly with less reactive, stabilized ylides.
References
- 1. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. embibe.com [embibe.com]
- 5. benchchem.com [benchchem.com]
- 6. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Benchmarking of Synthetic Routes to Substituted Cyclohexanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted cyclohexanecarboxylic acids are pivotal structural motifs in a myriad of pharmaceuticals and biologically active compounds. The strategic synthesis of these carbocyclic scaffolds with precise control over substitution patterns and stereochemistry is a critical endeavor in medicinal chemistry and drug development. This guide provides a comprehensive comparison of the most prevalent synthetic strategies, offering a benchmark of their performance based on experimental data. Detailed methodologies for key reactions are provided to facilitate replication and adaptation in the research laboratory.
Key Synthetic Strategies
The synthesis of substituted cyclohexanecarboxylic acids is predominantly achieved through two major pathways: the direct hydrogenation of readily available benzoic acid derivatives and the constructive approach of the Diels-Alder reaction followed by a reduction step. A nascent yet promising alternative lies in the application of biocatalysis, offering potential for environmentally benign and highly selective transformations. This guide will focus on a detailed comparison of the first two methods, with an overview of the current state of biocatalytic approaches.
Comparison of Synthetic Routes
The choice of synthetic route is often dictated by factors such as the desired substitution pattern, required stereoisomer, scalability, and the availability of starting materials. The following sections provide a quantitative and qualitative comparison of the primary synthetic methodologies.
Table 1: Performance Comparison of Synthetic Routes
| Feature | Catalytic Hydrogenation of Benzoic Acids | Diels-Alder Reaction + Hydrogenation | Biocatalysis |
| Starting Materials | Substituted Benzoic Acids | Substituted Dienes and Dienophiles | Various (e.g., substituted phenols) |
| Key Advantages | High atom economy, often single step, well-established, scalable. | Excellent control over the introduction of multiple substituents, predictable stereochemistry in the initial adduct. | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Key Limitations | Limited to substitution patterns available on benzoic acid precursors, potential for over-reduction or side reactions depending on the catalyst and substrate. | Two-step process (cycloaddition + hydrogenation), availability of specific dienes and dienophiles can be a limitation. | Substrate scope of enzymes can be narrow, enzyme stability and cofactor regeneration can be challenging. |
| Typical Yields | Generally high (>90% for many substrates). | Moderate to high (variable, dependent on both steps). | Highly variable, often lower for non-natural substrates. |
| Stereocontrol | Often favors the cis isomer due to syn-addition of hydrogen. The cis/trans ratio can be influenced by catalyst and reaction conditions. | Stereochemistry of the Diels-Alder adduct is determined by the geometry of the reactants (suprafacial addition). Subsequent hydrogenation typically leads to the cis product. | Excellent enantioselectivity and stereoselectivity are often achievable. |
Route 1: Catalytic Hydrogenation of Substituted Benzoic Acids
This method is a direct and atom-economical approach that leverages the vast commercial availability of substituted benzoic acids. The core of this strategy is the reduction of the aromatic ring, which can be challenging due to its inherent stability. The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivities.
Quantitative Data
Table 2: Catalytic Hydrogenation of Various Substituted Benzoic Acids
| Substrate | Catalyst | Conditions | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | cis:trans Ratio | Reference |
| Benzoic Acid | Pt/TiO₂ | 40 °C, 10 bar H₂ | 96 | >99 | - | [1] |
| Benzoic Acid | 5% Ru/C | 220 °C, 6.89 MPa H₂ | 100 | 86 | - | [2][3] |
| p-Toluic Acid | Pt/TiO₂ | 40 °C, 10 bar H₂ | >99 | >99 | 86:14 | [1] |
| o-Toluic Acid | Pt/TiO₂ | 40 °C, 10 bar H₂ | >99 | >99 | 70:30 | [1] |
| m-Toluic Acid | Pt/TiO₂ | 40 °C, 10 bar H₂ | >99 | >99 | 80:20 | [1] |
| p-Ethylbenzoic Acid | Pt/TiO₂ | 40 °C, 10 bar H₂ | >99 | >99 | 83:17 | [1] |
Experimental Protocol: Hydrogenation of 4-Methylbenzoic Acid
This protocol is adapted from the supplementary information of Guo et al., Nat. Commun. (2021).[4]
Materials:
-
4-Methylbenzoic acid (p-toluic acid)
-
Pt/TiO₂ catalyst (5 wt% Pt)
-
n-Hexane (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave reactor equipped with a magnetic stirrer and temperature/pressure controls
Procedure:
-
To a glass liner for the autoclave, add 4-methylbenzoic acid (0.12 mmol) and the Pt/TiO₂ catalyst (e.g., 10 mg).
-
Add 3 mL of n-hexane to the liner.
-
Place the sealed liner inside the autoclave.
-
Purge the autoclave with hydrogen gas six times to remove any air.
-
Pressurize the reactor to 10 bar with hydrogen.
-
Heat the reactor to 40 °C while stirring vigorously.
-
Maintain the reaction at this temperature and pressure for the desired time (e.g., 6 hours for full conversion).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be filtered to remove the catalyst, and the solvent evaporated to yield the crude product.
-
The product, 4-methylcyclohexanecarboxylic acid, can be purified by recrystallization or chromatography. The cis/trans ratio can be determined by ¹H NMR spectroscopy.[1]
Route 2: Diels-Alder Reaction Followed by Hydrogenation
The Diels-Alder reaction is a powerful [4+2] cycloaddition that allows for the construction of a cyclohexene ring from a conjugated diene and a dienophile. This approach offers excellent control over the placement of substituents and the initial stereochemistry. The resulting cyclohexene derivative is then hydrogenated in a subsequent step to afford the saturated cyclohexanecarboxylic acid.
Quantitative Data
Table 3: Diels-Alder Reaction and Subsequent Hydrogenation
| Diene | Dienophile | Diels-Alder Product | Diels-Alder Yield (%) | Hydrogenation Conditions | Overall Yield (%) | Final Product Stereochemistry | Reference |
| 1,3-Butadiene | Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 78 | H₂, Pd/C | Not Reported | cis | [3] |
| Isoprene | Acrylic Acid | 4-Methylcyclohex-3-enecarboxylic acid | ~70 (Lewis Acid catalyzed) | H₂, Pd/C | Not Reported | Predominantly cis | [5] |
| Anthracene | Maleic Anhydride | 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | 99 | H₂, Pd/C, 98% yield for this step | 97 (calculated) | endo adduct, then cis | [6] |
Experimental Protocol: Synthesis of 4-Methylcyclohexanecarboxylic Acid via Diels-Alder and Hydrogenation
This is a representative two-step protocol.
Step 1: Diels-Alder Reaction of Isoprene and Acrylic Acid
This protocol is a general representation based on principles of Lewis acid-catalyzed Diels-Alder reactions.[5]
Materials:
-
Isoprene (freshly distilled)
-
Acrylic acid
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve the Lewis acid in anhydrous DCM and cool the mixture to 0 °C.
-
In a separate flask, prepare a solution of acrylic acid in anhydrous DCM.
-
Add the freshly distilled isoprene to the Lewis acid suspension.
-
Slowly add the acrylic acid solution to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-methylcyclohex-3-enecarboxylic acid.
Step 2: Hydrogenation of 4-Methylcyclohex-3-enecarboxylic Acid
Materials:
-
Crude 4-methylcyclohex-3-enecarboxylic acid from Step 1
-
Palladium on carbon (10 wt% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve the crude product from Step 1 in ethanol in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Connect the vessel to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with hydrogen).
-
Purge the vessel with hydrogen gas.
-
Hydrogenate the mixture at a suitable pressure (e.g., 1-3 atm) and room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the crude 4-methylcyclohexanecarboxylic acid, which can be further purified.
Route 3: Biocatalytic Approaches
Biocatalysis represents an emerging and "green" alternative for the synthesis of substituted cyclohexanecarboxylic acids. While still in its early stages for this specific class of compounds, the use of enzymes offers the potential for unparalleled stereoselectivity under mild, aqueous conditions.
Current research has focused on enzymes such as carboxylic acid reductases (CARs) and enzymes involved in the anaerobic degradation of cyclohexane carboxylic acid.[2][7][8] CARs can reduce a wide range of carboxylic acids to aldehydes, which could then be further transformed.[7] However, the substrate scope and efficiency for the direct synthesis of complex substituted cyclohexanecarboxylic acids are still under investigation. Another approach is the deracemization of racemic mixtures of these acids using hydrolases, which can provide access to enantiomerically pure compounds.[9]
At present, the limited substrate scope and the complexity of enzyme production and cofactor regeneration mean that biocatalysis is not yet a universally applicable method for the synthesis of a wide range of substituted cyclohexanecarboxylic acids. However, for specific target molecules, it can be a highly effective and sustainable option.
Visualizing the Synthetic Landscape
To aid in the selection of an appropriate synthetic strategy, the following diagrams illustrate the logical workflow and a direct comparison of the primary chemical routes.
Caption: A decision-making workflow for selecting a synthetic route.
Caption: A comparative overview of the two main synthetic routes.
References
- 1. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 4-oxocyclohexanecarboxylate: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the disposal of tert-butyl 4-oxocyclohexanecarboxylate, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance, necessitating careful handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₃[1][2] |
| Molecular Weight | 198.26 g/mol [1] |
| Appearance | White to off-white solid[3] |
| Boiling Point | 271.5 ± 33.0 °C (Predicted)[2] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | Room Temperature, under an inert atmosphere[3] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant[1][4]. Adherence to local, regional, and national regulations is mandatory.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and chemically compatible container for the collection of this compound waste.
-
The container must be in good condition with a secure, tight-fitting lid to prevent leaks or spills.
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.
2. Handling of Spills and Contaminated Materials:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Scoop the absorbed material and any contaminated solids (e.g., gloves, paper towels) into the designated hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency response procedures.
3. Labeling the Waste Container:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity of waste and the date of initial waste accumulation.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from incompatible materials.
5. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Do not attempt to dispose of this chemical through standard trash or down the drain[5].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 4-oxocyclohexanecarboxylate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Tert-butyl 4-oxocyclohexanecarboxylate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard and Personal Protective Equipment Summary
This compound is classified as an irritant, posing risks to the skin, eyes, and respiratory system[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these hazards.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves (Butyl rubber or Neoprene recommended for ketones)[2], lab coat. |
| Serious Eye Irritant | Safety goggles or a face shield[3][4]. |
| Respiratory Irritant | Use in a well-ventilated area or a chemical fume hood. For situations with potential for significant vapor exposure, a full-facepiece reusable respirator with organic vapor cartridges is recommended. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Precaution:
-
Before handling, review the Safety Data Sheet (SDS) and understand the specific hazards of this compound[5].
-
Ensure that a properly functioning chemical fume hood is available and in use for all procedures involving this chemical[4].
-
Locate and verify the accessibility of emergency equipment, including safety showers, eyewash stations, and a chemical spill kit[5].
-
Confine long hair and loose clothing, and wear closed-toe shoes at all times in the laboratory[4].
2. Donning Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat over personal clothing[3].
-
Put on safety goggles or a face shield for eye protection[3].
-
Select and inspect appropriate chemical-resistant gloves. Butyl rubber or Neoprene gloves are recommended for handling ketones[2]. Ensure gloves are free of tears or holes before use[6].
3. Chemical Handling:
-
Conduct all transfers and manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure[4].
-
Use designated tools such as spatulas or pipettes for transferring the chemical[3]. Avoid direct contact with the substance.
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors[7].
-
Should any amount of the chemical come into contact with your gloves, remove them immediately, wash your hands, and don a new pair[4].
4. Post-Handling Procedures:
-
After completing your work, thoroughly wash your hands with soap and water, even if you were wearing gloves[3].
-
Clean and decontaminate the work area and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container[3][8].
-
Do not wear lab coats or other PPE outside of the laboratory area[9].
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary.
1. Minor Spill (Contained within the fume hood):
-
Alert others in the immediate vicinity.
-
Wearing your full PPE, use an inert absorbent material (such as vermiculite, sand, or a commercial sorbent) to contain and absorb the spill.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
2. Major Spill (Outside of the fume hood or a large volume):
-
Evacuate the immediate area and alert all personnel.
-
If the substance is volatile and poses an inhalation risk, evacuate the entire laboratory and prevent re-entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Provide them with the name of the chemical and the approximate quantity spilled.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
This compound is a non-halogenated organic compound. It should be collected in a designated hazardous waste container separate from halogenated solvents[6][10].
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers[4].
2. Waste Collection:
-
Collect all waste, including excess chemical, contaminated absorbent materials from spills, and used disposable PPE, in a clearly labeled, leak-proof hazardous waste container[3][10].
-
The container label must include the words "Hazardous Waste" and the full chemical name: "this compound"[6].
3. Storage of Waste:
-
Keep the hazardous waste container tightly sealed except when adding waste[3][6].
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure all necessary waste disposal forms are completed accurately. Never pour chemical waste down the drain[3].
Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. lsu.edu [lsu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. web.mit.edu [web.mit.edu]
- 4. louisville.edu [louisville.edu]
- 5. juniata.edu [juniata.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. simplesolvents.com [simplesolvents.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
